2-(1-Benzofuran-6-yloxy)acetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(1-benzofuran-6-yloxy)acetic acid |
InChI |
InChI=1S/C10H8O4/c11-10(12)6-14-8-2-1-7-3-4-13-9(7)5-8/h1-5H,6H2,(H,11,12) |
InChI Key |
GYOYBWQIVASATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide on 2-(1-Benzofuran-6-yloxy)acetic Acid: Molecular Properties, Synthesis, and Applications in Drug Development
Executive Summary
As a bifunctional chemical scaffold, 2-(1-Benzofuran-6-yloxy)acetic acid plays a pivotal role in early-stage drug discovery and organic synthesis. By combining the rigid, lipophilic architecture of a benzofuran core with the polar, hydrogen-bonding capability of an oxyacetic acid moiety, this compound serves as a privileged structure. It is most notably utilized in the design of modulators for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are critical targets in metabolic disease therapies.
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic role in pharmacology, validated synthesis protocols, and analytical methodologies.
Physicochemical Profiling
Understanding the fundamental properties of 2-(1-Benzofuran-6-yloxy)acetic acid is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its formulation. The table below summarizes its core quantitative data.
| Property | Value | Scientific Rationale / Implication |
| IUPAC Name | 2-(1-benzofuran-6-yloxy)acetic acid | Standardized nomenclature denoting ether linkage at C6. |
| Molecular Formula | C₁₀H₈O₄ | Derived from the benzofuran core (C₈H₆O) + oxyacetic acid. |
| Molecular Weight | 192.17 g/mol | Low MW allows for extensive derivatization while remaining within Lipinski’s Rule of 5. |
| Monoisotopic Mass | 192.04225 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | ~59.6 Ų | Optimal for membrane permeability; indicates good oral bioavailability. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH). |
| H-Bond Acceptors | 4 | Provided by the furan oxygen, ether oxygen, and carboxylate oxygens. |
| Rotatable Bonds | 3 | Confers flexibility to the acidic headgroup while maintaining a rigid core. |
Mechanistic Role in Drug Development
In medicinal chemistry, the 2-(1-Benzofuran-6-yloxy)acetic acid scaffold is frequently employed to mimic endogenous fatty acids. The causality behind its biological efficacy lies in its dual-nature structure:
-
The Benzofuran Core: Provides a rigid, planar, and hydrophobic surface. In the context of PPAR agonists (such as the experimental compound L-796449 ), this core anchors the molecule deep within the lipophilic, Y-shaped ligand-binding pocket of the receptor.
-
The Oxyacetic Acid Headgroup: Acts as the pharmacophoric equivalent of a fatty acid carboxylate. It forms highly conserved hydrogen-bond networks with key amino acid residues (e.g., Tyrosine and Histidine) in the activation function 2 (AF-2) helix of the receptor, stabilizing the active conformation and triggering gene transcription .
Scaffold-Based Drug Design Workflow
Caption: Logical workflow of 2-(1-Benzofuran-6-yloxy)acetic acid in receptor agonist development.
Synthesis Methodology
To ensure high yield and purity, the synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid relies on a self-validating two-step protocol starting from 1-benzofuran-6-ol . Every reagent choice is dictated by the need to preserve the sensitive benzofuran ring .
Step 1: O-Alkylation (Nucleophilic Substitution)
-
Reagents: 1-benzofuran-6-ol (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Dimethylformamide (DMF).
-
Protocol:
-
Dissolve 1-benzofuran-6-ol in anhydrous DMF at room temperature.
-
Add K₂CO₃, followed by the dropwise addition of ethyl bromoacetate.
-
Stir the suspension at 60°C for 4 hours.
-
Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Causality: K₂CO₃ is selected as a mild base because it efficiently deprotonates the phenolic -OH without inducing the ring-opening side reactions that stronger bases (like NaOH) might cause. DMF, a polar aprotic solvent, accelerates the Sₙ2 displacement by leaving the phenoxide nucleophile highly reactive and unsolvated.
Step 2: Saponification and Acidification
-
Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq), THF/Water (1:1 v/v), 1M HCl.
-
Protocol:
-
Dissolve the crude ester from Step 1 in the THF/Water mixture.
-
Add LiOH·H₂O and stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.
-
Evaporate the THF under reduced pressure.
-
Chill the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH ~2 is reached.
-
Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2-(1-Benzofuran-6-yloxy)acetic acid.
-
-
Causality: LiOH provides a mild, controlled hydrolysis of the ester, minimizing the risk of ether cleavage. Acidification with HCl forces the carboxylate into its neutral, protonated state, drastically reducing its aqueous solubility and driving high-purity precipitation.
Analytical Validation Protocols (LC-MS)
To verify the structural integrity and purity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Step-by-Step LC-MS Protocol
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-grade Methanol.
-
Chromatography Setup:
-
Column: Reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry Setup: Electrospray Ionization in Negative Mode (ESI-).
-
Data Interpretation: Look for the primary peak at the expected retention time. The mass spectrum should display a dominant [M-H]⁻ ion at m/z 191.03 .
-
Causality of Protocol Choices: Formic acid is critical in the mobile phase. It suppresses the ionization of the carboxylic acid in the liquid phase, keeping the molecule neutral and hydrophobic, which ensures sharp, retained peaks on the C18 column. Furthermore, ESI negative mode is specifically chosen because carboxylic acids readily lose a proton, providing a significantly cleaner and more intense signal than positive ion mode.
References
-
PubChem. "L-796449 | C28H27ClO4S | CID 9891946" National Center for Biotechnology Information.[Link]
-
BindingDB. "Monomerid 50085040: L-796449" Binding Database.[Link]
-
PubChem. "6-Hydroxybenzofuran | C8H6O2 | CID 128844" National Center for Biotechnology Information.[Link]
-
Organic Process Research & Development. "Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid" ACS Publications.[Link]
Therapeutic Potential of 2-(1-Benzofuran-6-yloxy)acetic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary
The 2-(1-benzofuran-6-yloxy)acetic acid scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. By acting as a versatile structural hub, this moiety allows for the precise spatial arrangement of hydrogen bond acceptors, lipophilic domains, and acidic functional groups. This technical guide synthesizes recent advancements in the application of benzofuran-6-yloxy derivatives across oncology, neurology, and pain management, providing actionable protocols and mechanistic insights for drug development professionals.
Section 1: Mechanistic Pathways & Therapeutic Applications
Oncology: VEGFR-2/HDAC Dual Inhibition
Tumor angiogenesis and epigenetic dysregulation are deeply intertwined processes in cancer progression. Traditional monotherapies often fail due to compensatory signaling pathways. Recent structural optimizations have hybridized the pharmacophores of fruquintinib (a VEGFR inhibitor) and vorinostat (an HDAC inhibitor) to create 4-(benzofuran-6-yloxy)quinazoline derivatives[1].
The most potent of these, Compound 13, exhibits nanomolar inhibitory activity against both VEGFR-2 and HDAC1. Mechanistically, the benzofuran-6-yloxy moiety occupies the hydrophobic pocket of the VEGFR-2 kinase domain, while the extended hydroxamic acid chelates the zinc ion in the HDAC active site. This dual action arrests the cell cycle at the S and G2 phases and induces profound apoptosis in solid tumor models (e.g., HeLa, A549)[1].
Neurology: PPARγ Agonism and Ischemic Stroke
Neuroinflammation following an ischemic event is a primary driver of secondary brain injury. L-796,449—a non-thiazolidinedione (TZD) synthetic agonist containing a benzofuran-6-yloxy moiety—has demonstrated significant neuroprotective capabilities[2].
Unlike classical TZDs, L-796,449 activates the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to inhibit NF-κB signaling directly[3]. This blockade prevents the transcription of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9), while simultaneously upregulating the cytoprotective stress protein heme oxygenase-1 (HO-1)[2]. In permanent middle cerebral artery occlusion (pMCAO) models, this translates to a quantifiable reduction in infarct volume and improved neurological scores[3].
Inflammation & Analgesia: Nav1.7/1.8 Modulation and COX-2 Selectivity
Pain management requires high target selectivity to avoid cardiac or gastrointestinal toxicity. Derivatives synthesized from natural furochromones (visnaginone and khellinone) incorporating the benzofuran-6-yloxyacetic acid ester have shown high cyclooxygenase-2 (COX-2) selectivity, providing potent anti-inflammatory effects without the ulcerogenic profile of older NSAIDs[4].
Furthermore, modifying the benzofuran-6-yloxy core into
Section 2: Quantitative Data & Structure-Activity Relationship (SAR)
To facilitate lead optimization, the following table summarizes the quantitative pharmacodynamics of key benzofuran-6-yloxy derivatives across various therapeutic targets.
| Compound / Scaffold | Primary Target(s) | IC50 / Potency | Primary Therapeutic Indication |
| Compound 13 (4-(benzofuran-6-yloxy)quinazoline) | VEGFR-2 / HDAC1 | 57.83 nM (VEGFR-2)9.82 nM (HDAC1) | Solid Tumors (Anti-angiogenic & Apoptotic) |
| L-796,449 | PPARγ | 1 mg/kg (In vivo dose) | Ischemic Stroke (Neuroprotection) |
| Compound 6a ( | Nav1.7 / Nav1.8 | 3x more potent than Ralfinamide | Neuropathic Pain (Analgesia) |
| Compound 13a (Benzodifuranyl derivative) | COX-2 | 90-99% Selectivity Index | Inflammation (Anti-edema) |
Section 3: Experimental Methodologies & Workflows
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate intrinsic controls to ensure data integrity.
Protocol 1: In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation)
Purpose: To evaluate the anti-angiogenic efficacy of VEGFR-2/HDAC dual inhibitors. Causality: Human Umbilical Vein Endothelial Cells (HUVECs) require a specialized extracellular matrix (Matrigel) to differentiate into capillary-like structures. Inhibiting VEGFR-2 disrupts the cytoskeletal rearrangements necessary for this morphogenesis.
Step-by-Step Workflow:
-
Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat pre-chilled 96-well plates with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization. (Self-Validation: A properly polymerized matrix prevents cells from adhering to the plastic, forcing cell-cell interactions).
-
Cell Seeding: Harvest HUVECs in the exponential growth phase. Resuspend in basal medium containing the benzofuran-6-yloxy derivative (e.g., 0.1–10 µM).
-
Control Assignment:
-
Negative Control: 0.1% DMSO vehicle.
-
Positive Control: 1 µM Fruquintinib (validates assay sensitivity).
-
-
Incubation: Seed 1.5 × 10⁴ cells/well onto the polymerized Matrigel. Incubate for 6–8 hours at 37°C in a 5% CO₂ atmosphere.
-
Imaging & Quantification: Capture images using an inverted phase-contrast microscope. Quantify total tube length and number of branch points using ImageJ (Angiogenesis Analyzer plugin).
Protocol 2: In Vivo Neuroprotection Evaluation (pMCAO Model)
Purpose: To assess the neuroprotective effects of PPARγ agonists (e.g., L-796,449). Causality: The permanent Middle Cerebral Artery Occlusion (pMCAO) model is selected over transient models to strictly evaluate the compound's ability to salvage the ischemic penumbra without the confounding variables of reperfusion injury.
Step-by-Step Workflow:
-
Surgical Preparation: Anesthetize adult male Wistar rats. Maintain core body temperature at 37°C ± 0.5°C using a feedback-controlled heating pad.
-
Occlusion: Expose the right common carotid artery (CCA). Insert a silicon-coated nylon monofilament (4-0) through the external carotid artery stump into the internal carotid artery until mild resistance is felt (approx. 18–20 mm), blocking the origin of the MCA.
-
Drug Administration: Administer L-796,449 (1 mg/kg, i.v.) 30 minutes post-occlusion.
-
Endpoint Analysis (TTC Staining): At 24 hours post-occlusion, euthanize the animal and extract the brain. Section into 2 mm coronal slices and incubate in 2% Triphenyltetrazolium chloride (TTC) at 37°C for 15 minutes.
-
(Self-Validation: TTC is reduced by active mitochondrial dehydrogenases in living cells to form a red formazan product. Dead ischemic tissue remains white, providing an undeniable, binary metric for infarct volume reduction).
Section 4: Visualizations
The following DOT diagrams map the logical relationships and signaling cascades modulated by benzofuran-6-yloxy derivatives.
Caption: Dual inhibition pathway of VEGFR-2 and HDAC1 by benzofuran-6-yloxy quinazoline derivatives.
Caption: Neuroprotective signaling cascade mediated by the PPARγ agonist L-796,449 in stroke models.
References
-
Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. RSC Advances (2023).
-
The Nonthiazolidinedione PPARγ Agonist L-796,449 Is Neuroprotective in Experimental Stroke. Journal of Neuropathology & Experimental Neurology (2005).
-
Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules (2020).
-
Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. Molecules (2021).
Sources
- 1. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Therapeutic Versatility of the Benzofuran-6-yloxyacetic Acid Scaffold: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the benzofuran-6-yloxyacetic acid scaffold has emerged as a highly privileged and versatile pharmacophore. Structurally, the bicyclic benzofuran core provides a rigid, electron-rich aromatic system capable of forming robust
This whitepaper explores the causality behind the biological activity of this scaffold across three distinct therapeutic domains: Targeted Protein Degradation (TPD), Dual Kinase/Epigenetic Inhibition, and Metabolic Modulation.
Targeted Protein Degradation: CCNK Molecular Glues
Recent advancements in oncology have utilized the benzofuran-6-yloxyacetic acid framework to design molecular glues targeting Cyclin K (CCNK) for proteasomal degradation via the Cereblon (CRBN) E3 ligase complex.
In a metabolically oriented scaffold-hopping strategy aimed at overcoming the poor microsomal stability of earlier degraders (e.g., HQ461), researchers synthesized 2-((3-(2-((5-Methylthiazol-2-yl)amino)-2-oxoethyl)benzofuran-6-yl)oxy)acetic acid (Compound 6)[1]. The structural rationale for introducing the carboxylic acid at the 6-position was highly specific: molecular docking revealed that the vector points directly toward the unoccupied Arg947 residue within the binding pocket. The goal was to establish a stable electrostatic salt bridge to anchor the ternary complex[1].
While Compound 6 served as a critical mechanistic stepping stone in the Structure-Activity Relationship (SAR) campaign, further bioisosteric optimization of this scaffold ultimately yielded highly potent degraders (such as ZLY025) exhibiting sub-100 nM degradation concentrations (
Mechanism of CCNK degradation via benzofuran-6-yloxyacetic acid molecular glues.
Dual Kinase and Epigenetic Inhibition: VEGFR-2 and HDAC
Tumor angiogenesis and epigenetic dysregulation are interconnected drivers of cancer progression. By fusing the benzofuran-6-yloxy moiety to a quinazoline core, researchers have successfully engineered multi-targeted VEGFR-2/HDAC dual inhibitors.
The design rationale is elegant: the quinazoline ring occupies the ATP-binding pocket of VEGFR-2, while the benzofuran-6-yloxy linker directs a zinc-binding hydroxamic acid group into the narrow, tubular active site of HDAC enzymes. Crystallographic and docking analyses reveal that the oxygen atom of the benzofuran ring acts as a critical hydrogen bond acceptor, interacting directly with key tyrosine residues (e.g., TYR91)[2]. This dual-action scaffold arrests the cell cycle at the S and G2 phases and induces significant apoptosis, achieving remarkable
Metabolic Modulation: PPAR Agonism
Historically, benzofuran-6-yloxyacetic acid derivatives have been heavily investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists for the treatment of metabolic syndrome and diabetes[3].
The oxyacetic acid tail perfectly mimics the carboxylate headgroup of endogenous fatty acids. It anchors the molecule to the activation function-2 (AF-2) helix via hydrogen bonding with a conserved tyrosine residue. Meanwhile, the lipophilic benzofuran core occupies the large, Y-shaped hydrophobic cavity of the PPAR
Quantitative Pharmacological Data
| Compound / Scaffold | Primary Target | Biological Activity ( | Key Application | Reference |
| Compound 6 (Benzofuran-6-yloxyacetic acid) | CCNK / CRBN | Modest degradation | Molecular Glue (TPD) | [1] |
| ZLY025 (Optimized bioisostere) | CCNK / CRBN | Oncology (Broad-Spectrum) | [1] | |
| Compound 13 (4-(benzofuran-6-yloxy)quinazoline) | VEGFR-2 / HDAC1 | VEGFR-2: 57.83 nM, HDAC1: 9.82 nM | Anti-angiogenic / Epigenetic | [2] |
| Benzofuran-6-yloxy-propylthio-phenyl acetic acids | PPAR | Sub-micromolar | Metabolic Syndrome / Diabetes | [3] |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the biological activity of benzofuran-6-yloxyacetic acid derivatives, the following self-validating protocols must be employed to ensure data integrity and rule out assay artifacts.
Protocol 1: In Vitro CCNK Degradation & Mechanism Validation Assay
Rationale: It is critical to confirm that the loss of CCNK is driven by CRBN-mediated proteasomal degradation rather than transcriptional downregulation or off-target cytotoxicity.
-
Cell Plating: Seed HCT116 cells (expressing endogenous CCNK) in 6-well plates at
cells/well. -
Pre-treatment (The Validation Step): Pre-incubate cells for 2 hours with either DMSO (vehicle), 1
M MG132 (proteasome inhibitor), or 1 M MLN4924 (NEDD8-activating enzyme inhibitor).-
Causality: MG132 blocks the 26S proteasome, and MLN4924 prevents the neddylation required for cullin-RING ligase (CRBN) activation. If the benzofuran derivative is a true molecular glue, degradation will be entirely rescued by both agents.
-
-
Compound Treatment: Add the benzofuran-6-yloxyacetic acid derivative at varying concentrations (10 nM to 1
M) for 6 hours. -
Quantification: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify CCNK levels via Western blot, normalizing to a loading control (e.g.,
-actin).
Protocol 2: VEGFR-2 / HDAC1 Dual Inhibition Enzymatic Assay
Rationale: To quantify direct biochemical inhibition using orthogonal detection methods that eliminate background auto-fluorescence common in heterocyclic compounds.
-
HDAC1 Fluorometric Assay: Incubate recombinant HDAC1 with the compound and a fluorogenic peptide substrate (Boc-Lys(Ac)-AMC).
-
Causality: Deacetylation by HDAC1 sensitizes the substrate to a developer solution, releasing a fluorophore. Decreased fluorescence indicates inhibition. Use Vorinostat (SAHA) as a positive control.
-
-
VEGFR-2 Kinase Assay (TR-FRET): Incubate recombinant VEGFR-2, ATP, and a biotinylated poly-GT substrate with the compound. Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Causality: Phosphorylation brings the Europium donor and APC acceptor into proximity, generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. This specific energy transfer isolates the true binding signal from compound auto-fluorescence.
-
Self-validating high-throughput screening workflow for benzofuran derivatives.
References
-
Discovery of Highly Potent and Orally Available CCNK Molecular Glue Degraders as Broad-Spectrum Antitumor Agents. ACS Publications. 1
-
Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat. PMC. 2
-
ANTIDIABETIC AGENTS - European Patent Office - EP 0904079 B1. Google Patents. 3
Sources
Solubility profile of 2-(1-Benzofuran-6-yloxy)acetic acid in organic solvents
Thermodynamic and Empirical Solubility Profiling of 2-(1-Benzofuran-6-yloxy)acetic Acid in Organic Solvents
Molecular Architecture & Solvation Thermodynamics
2-(1-Benzofuran-6-yloxy)acetic acid is a bifunctional molecule comprising a lipophilic, polarizable benzofuran core and a highly polar, hydrogen-bonding acetic acid moiety. As an application scientist, understanding the solubility profile of this compound requires deconstructing the competing thermodynamic forces that govern its dissolution in organic media.
The benzofuran scaffold exhibits strong dispersion interactions (
To achieve complete solvation, the selected organic solvent must possess sufficient hydrogen bond acceptor (
Fig 1: Thermodynamic causality of solvent interactions with benzofuran acetic acid.
Quantitative Solubility Matrix
Based on Hansen Solubility Parameter (HSP) theory and empirical data from structurally analogous benzofuran and methoxyphenyl acetic acid derivatives[4], we can project a highly accurate solubility matrix. The table below summarizes the expected equilibrium solubility of 2-(1-Benzofuran-6-yloxy)acetic acid across various organic solvent classes.
| Solvent | Class | Dielectric Constant ( | Expected Solubility (mg/mL) | Causality & Solvation Mechanism |
| n-Hexane | Non-polar aliphatic | 1.89 | < 1.0 | Inability to disrupt carboxylic acid dimers; weak dispersion matching. |
| Toluene | Non-polar aromatic | 2.38 | 2.0 - 5.0 | |
| Dichloromethane | Polar halogenated | 8.93 | 15.0 - 30.0 | High polarizability matches the benzofuran core; moderate dipole interactions. |
| Ethanol | Polar protic | 24.5 | 40.0 - 60.0 | Strong H-bond donor/acceptor completely solvates the acetic acid moiety. |
| Methanol | Polar protic | 32.7 | 60.0 - 80.0 | Smaller molar volume allows tighter solvation shell around the polar headgroup. |
| DMSO | Polar aprotic | 46.7 | > 100.0 | Optimal |
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To transition from theoretical HSP predictions to actionable formulation data, empirical validation is mandatory. The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility[4].
However, standard protocols often suffer from kinetic artifacts or solvent evaporation errors. To ensure absolute data integrity, the following self-validating workflow incorporates orthogonal mass-balance checks.
Step-by-Step Methodology
Phase 1: Preparation & Equilibration
-
Solute Saturation: Add 50 mg of 2-(1-Benzofuran-6-yloxy)acetic acid to a 2.0 mL amber glass HPLC vial. The excess solid is critical; without a visible solid pellet post-equilibration, the system has not reached saturation, and the data will only reflect a lower bound[4].
-
Solvent Addition: Dispense exactly 1.000 mL of the target organic solvent using a calibrated positive-displacement pipette (to account for varying solvent viscosities and vapor pressures).
-
Thermostatic Agitation: Seal the vials with PTFE-lined septa and place them in an isothermal orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours . Causality: A 72-hour window ensures the transition from metastable kinetic dissolution to true thermodynamic equilibrium, allowing any polymorphic transitions of the solid phase to stabilize.
Phase 2: Phase Separation 4. Centrifugation: Transfer the vials to a temperature-controlled centrifuge (25 °C) and spin at 10,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Many organic solvents can extract plasticizers from filter housings, and the active pharmaceutical ingredient (API) may adsorb onto the filter membrane, artificially lowering the quantified solubility.
Phase 3: Quantification & Self-Validation 5. Supernatant Sampling: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water 50:50 with 0.1% Formic Acid) to prevent precipitation prior to injection. 6. HPLC-UV Analysis: Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method against a 5-point calibration curve. 7. Mass-Balance Validation (The Self-Validating Step): Carefully decant the remaining solvent, dry the residual solid pellet under a gentle nitrogen stream, and weigh it. The sum of the dissolved mass (calculated from HPLC) and the residual solid mass must equal the initial 50 mg input (± 2%). A deviation >2% indicates solvent evaporation, solute degradation, or volatile loss, invalidating the run.
Fig 2: Self-validating isothermal shake-flask workflow for solubility determination.
Strategic Implications for Drug Development
When formulating 2-(1-Benzofuran-6-yloxy)acetic acid for biological assays or synthetic scale-up, solvent selection must be deliberate. Relying on purely non-polar solvents will result in poor yields and low bioavailability due to the robust dimerization of the acetic acid moiety[3]. Conversely, utilizing mixed solvent systems (e.g., Dichloromethane/Methanol blends) leverages the dispersion forces of the halogenated solvent for the benzofuran core while providing the hydrogen-bond disruption necessary to solvate the carboxylic acid[5].
By applying rigorous thermodynamic principles and employing self-validating empirical protocols, researchers can rapidly optimize the solubility profile of this compound, accelerating its progression through the drug development pipeline.
References
-
Title: Benzofuran - Grokipedia Source: grokipedia.com URL: [Link]
-
Title: Consideration of Hansen Solubility Parameters. Part 3 Source: hansen-solubility.com URL: [Link]
-
Title: Consideration of Hansen Solubility Parameters. Part 2 Source: hansen-solubility.com URL: [Link]
-
Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: mdpi.com URL: [Link]
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Comprehensive Technical Guide: 2-(1-Benzofuran-6-yloxy)acetic Acid in Drug Discovery and Organic Synthesis
Executive Summary
The benzofuran scaffold is a privileged structure in modern medicinal chemistry, frequently utilized to mimic endogenous aromatic and lipophilic signaling molecules. Specifically, 2-(1-benzofuran-6-yloxy)acetic acid (and its substituted derivatives) serves as a highly versatile pharmacophore and synthetic intermediate. Characterized by an electron-rich bicyclic aromatic system coupled with a flexible, hydrogen-bonding carboxylic acid tail, this scaffold is a cornerstone in the development of metabolic regulators, kinase inhibitors, and anti-inflammatory agents.
This whitepaper provides an in-depth analysis of the chemical identifiers, self-validating synthetic methodologies, and pharmacological applications of the 2-(1-benzofuran-6-yloxy)acetic acid scaffold.
Chemical Identity & Physicochemical Profiling
While the exact unsubstituted parent compound is often synthesized in situ as a reactive intermediate, its structural parameters are well-defined. Furthermore, various substituted analogs are commercially cataloged and utilized extensively in structure-activity relationship (SAR) campaigns.
Table 1: Core Chemical Identifiers
| Property / Identifier | Value |
| IUPAC Name | 2-(1-benzofuran-6-yloxy)acetic acid |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| SMILES String | O=C(O)COc1ccc2c(c1)occ2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Table 2: Commercially Relevant Derivatives
To achieve specific pharmacokinetic properties (such as increased metabolic stability or altered target residence time), researchers frequently utilize functionalized derivatives of this scaffold:
| Derivative Name | CAS Number | Structural Utility |
| 5-Chloro-benzofuran-6-yloxyacetic acid | 1352542-16-5 | Halogenated building block for enhanced lipophilicity and target residence time[1]. |
| 2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid | 864466-10-4 | Isomeric scaffold utilized in kinase profiling and binding assays[2]. |
| 2-(2,3-dihydro-1-benzofuran-5-yloxy)acetic acid | 1216012-18-8 | Saturated analog used for 3D conformational tuning and reducing aromaticity. |
Synthetic Methodologies & Workflow
The synthesis of 2-(1-benzofuran-6-yloxy)acetic acid relies on a robust, two-step protocol: O-alkylation followed by saponification. The methodology below is designed as a self-validating system , ensuring high yield and purity through fundamental chemical logic.
Step 1: O-Alkylation of 6-Hydroxybenzofuran
-
Objective: Form the ether linkage by reacting the phenolic hydroxyl group with an acetate moiety.
-
Procedure:
-
Dissolve 1.0 eq of 6-hydroxybenzofuran in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 15 minutes.
-
Dropwise, add 1.1 eq of Ethyl Bromoacetate.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (20% EtOAc/Hexane). The starting material (Rf ~0.3) will disappear, replaced by a higher running product spot (Rf ~0.6) due to the masking of the polar hydroxyl group.
-
-
Causality & Logic: K₂CO₃ is specifically selected as a mild base to selectively deprotonate the phenol (pKa ~10) without inducing unwanted side reactions. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion poorly solvated and highly nucleophilic, driving the Sₙ2 substitution exclusively at the oxygen rather than the aromatic carbon.
Step 2: Saponification of the Ester Intermediate
-
Objective: Cleave the ethyl ester to yield the free acetic acid derivative.
-
Procedure:
-
Dissolve the intermediate from Step 1 in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
-
Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Stir at ambient temperature for 2-3 hours.
-
Self-Validation & Workup: Evaporate the THF under reduced pressure. The aqueous layer will contain the soluble lithium carboxylate salt. Wash the aqueous layer with diethyl ether to extract unreacted organic impurities.
-
Acidify the aqueous phase with 1M HCl to pH 2-3. The protonation of the carboxylate forces the precipitation of the highly lipophilic 2-(1-benzofuran-6-yloxy)acetic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Causality & Logic: The THF/Water co-solvent system is critical; THF dissolves the lipophilic ester, while water dissolves the LiOH, creating a homogeneous phase. LiOH is preferred over NaOH/KOH as it is milder and less prone to causing ring-opening side reactions in sensitive heterocyclic systems. The pH-driven precipitation ensures high purity without the need for column chromatography.
Caption: Synthetic workflow for 2-(1-benzofuran-6-yloxy)acetic acid via O-alkylation and saponification.
Pharmacological Significance & Target Pathways
The structural topology of benzofuran-6-yloxyacetic acid makes it an ideal candidate for targeting receptors that natively bind fatty acids or require distinct hydrophobic/hydrophilic interactions.
Metabolic Regulation via PPAR Modulation
Benzofuran-6-yloxy derivatives are well-documented as 3[3]. The lipophilic benzofuran tail coupled with the acidic headgroup perfectly mimics endogenous fatty acids, allowing these compounds to dock into the ligand-binding domain of PPAR-γ. This interaction recruits the Retinoid X Receptor (RXR), forming a heterodimer that binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, thereby upregulating genes involved in lipid and glucose metabolism[4].
Caption: Mechanism of action for benzofuran-6-yloxy derivatives as PPAR-γ agonists.
Oncology & Dual Kinase/Epigenetic Inhibition
Beyond metabolic diseases, recent structural modifications of the benzofuran-6-yloxy scaffold have yielded 5[5]. These compounds exhibit potent antiproliferative activity by arresting the cell cycle at the S and G2 phases and inducing significant apoptosis in cancer cell lines, showcasing the scaffold's ability to navigate complex, multi-target binding pockets[5].
Analytical Characterization Standards
To ensure the integrity of the synthesized 2-(1-benzofuran-6-yloxy)acetic acid, the following analytical signatures should be verified:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic benzofuran protons: a doublet at ~7.9 ppm (furan C2-H) and a doublet at ~6.9 ppm (furan C3-H). The methylene protons of the acetic acid moiety will appear as a sharp singlet around 4.7 ppm. A broad singlet >12.0 ppm confirms the presence of the carboxylic acid proton.
-
Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak is m/z 191.0.
Conclusion
The 2-(1-benzofuran-6-yloxy)acetic acid scaffold is a highly tunable, synthetically accessible building block. By understanding the causality behind its synthetic assembly and its structural propensity to mimic endogenous ligands, drug development professionals can leverage this moiety to design highly selective therapeutics across metabolic, inflammatory, and oncological indications.
References
-
ChemicalBook. "(5-Chloro-benzofuran-6-yloxy)-acetic acid (CAS 1352542-16-5)". 1
-
American Elements. "2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid". 2
-
Sigma-Aldrich. "2-(2,3-dihydro-1-benzofuran-5-yloxy)acetic acid".
-
European Patent Office. "EP 0904079 B1 - ANTIDIABETIC AGENTS". 3
-
ResearchGate. "Multi-target weapons: diaryl-pyrazoline thiazolidinediones simultaneously targeting VEGFR-2 and HDAC cancer hallmarks". 5
-
Google Patents. "EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs". 4
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The Lynchpin of a Modern Ophthalmic Therapeutic: A Technical Guide to Benzofuran-6-carboxylic Acid as a Pharmaceutical Intermediate
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the pivotal role of benzofuran-6-carboxylic acid as a pharmaceutical intermediate. With a primary focus on its application in the synthesis of the lymphocyte function-associated antigen-1 (LFA-1) antagonist Lifitegrast, this document will elucidate the synthetic pathways, process optimization, and analytical characterization of this critical building block. By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower chemists with the knowledge to efficiently synthesize and utilize this important intermediate in their drug discovery and development endeavors.
Introduction: The Emergence of Benzofuran-6-carboxylic Acid in Drug Synthesis
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a plethora of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents across various disease areas, including cancer, inflammation, and microbial infections.[1]
Recently, benzofuran-6-carboxylic acid has emerged as a crucial intermediate in the synthesis of Lifitegrast, a novel small-molecule integrin antagonist approved for the treatment of dry eye disease.[3] Lifitegrast functions by inhibiting the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), thereby mitigating the inflammatory cascade implicated in the pathology of dry eye.[3] The structural integrity and purity of the benzofuran-6-carboxylic acid starting material are paramount to the successful and efficient synthesis of the final active pharmaceutical ingredient (API).
This guide will provide a detailed exploration of the synthesis of benzofuran-6-carboxylic acid, offering insights into various synthetic strategies and their practical implementation.
Synthetic Strategies for Benzofuran-6-carboxylic Acid
The synthesis of benzofuran-6-carboxylic acid can be approached through several strategic routes. The selection of a particular pathway is often dictated by factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired purity profile of the final intermediate.
Synthesis from 6-Hydroxybenzofuran
A common and logical precursor to benzofuran-6-carboxylic acid is 6-hydroxybenzofuran. This section will detail the synthesis of 6-hydroxybenzofuran and its subsequent conversion to the target carboxylic acid.
A robust and scalable synthesis of 6-hydroxybenzofuran often commences with commercially available 2-hydroxy-4-methoxybenzaldehyde.[4]
Experimental Protocol: Synthesis of 6-Hydroxybenzofuran [4]
-
Step 1: O-Alkylation. In a reaction vessel, dissolve 2-hydroxy-4-methoxybenzaldehyde in an appropriate solvent such as water. Add a base, for example, sodium hydroxide, followed by chloroacetic acid. Heat the reaction mixture to reflux (approximately 100 °C) to facilitate the formation of the corresponding phenoxyacetic acid derivative.
-
Step 2: Cyclization. The resulting intermediate is then subjected to cyclization. This is typically achieved by heating with acetic anhydride and a base like sodium acetate at elevated temperatures (125-130 °C). This step leads to the formation of 6-methoxybenzofuran.
-
Step 3: Demethylation. The final step involves the demethylation of the 6-methoxybenzofuran to yield 6-hydroxybenzofuran. A common method for this transformation is the use of a nucleophilic demethylating agent such as sodium 1-dodecanethiolate in a high-boiling solvent like N,N-dimethylformamide (DMF) at 120-130 °C.
A Note on 2-(1-Benzofuran-6-yloxy)acetic acid:
The initial topic of this guide mentioned 2-(1-Benzofuran-6-yloxy)acetic acid. This compound can be synthesized from 6-hydroxybenzofuran via a Williamson ether synthesis.[5][6] This reaction involves the deprotonation of 6-hydroxybenzofuran with a suitable base to form the corresponding alkoxide, followed by nucleophilic substitution with an ethyl haloacetate, such as ethyl chloroacetate. Subsequent hydrolysis of the ester would yield the desired acetic acid derivative. While this is a chemically feasible transformation, the primary and industrially validated intermediate for Lifitegrast synthesis is benzofuran-6-carboxylic acid. The conversion of 2-(1-Benzofuran-6-yloxy)acetic acid to benzofuran-6-carboxylic acid would likely require a multi-step process, potentially involving an oxidative decarboxylation or other functional group manipulations, which is not a commonly reported route.[7]
Alternative Synthetic Routes to Benzofuran-6-carboxylic Acid
Direct synthesis of the benzofuran-6-carboxylic acid core without proceeding through 6-hydroxybenzofuran is also a viable strategy. These methods often involve the construction of the benzofuran ring with the carboxylic acid functionality already in place or introduced at a later stage.
A prevalent method for constructing the benzofuran ring system involves a palladium-catalyzed Sonogashira coupling reaction between an appropriately substituted o-halophenol and a terminal alkyne, followed by an intramolecular cyclization.[3]
Conceptual Workflow: Sonogashira Coupling Route
Figure 1. Conceptual workflow for the synthesis of benzofuran-6-carboxylic acid via Sonogashira coupling.
This approach offers flexibility in introducing various substituents on the benzofuran core by selecting the appropriate starting materials. However, it necessitates the use of transition metal catalysts, which may require careful removal from the final product.[8]
A more recent and efficient method involves an intramolecular cross-coupling reaction followed by an oxidative dehydrogenation to form the aromatic benzofuran ring. This strategy has been shown to be scalable and can avoid the use of expensive or toxic reagents.[9]
Role in the Synthesis of Lifitegrast
Benzofuran-6-carboxylic acid is a key building block in the total synthesis of Lifitegrast. It is typically activated and then coupled with the complex amino acid-containing tetrahydroisoquinoline core of the molecule.
Experimental Protocol: Coupling of Benzofuran-6-carboxylic Acid in Lifitegrast Synthesis (Generalized) [10]
-
Step 1: Acid Activation. Benzofuran-6-carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride, oxalyl chloride, or coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Step 2: Amide Bond Formation. The activated benzofuran-6-carboxylic acid is then reacted with the free amine of the (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative of the tetrahydroisoquinoline core in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like DMF or dichloromethane.
-
Step 3: Deprotection. The resulting coupled product, which may contain protecting groups on the carboxylic acid of the amino acid moiety, is then subjected to a deprotection step to yield the final Lifitegrast API.
Reaction Scheme: Final Steps in Lifitegrast Synthesis
Figure 2. Generalized reaction scheme for the coupling of benzofuran-6-carboxylic acid in the final stages of Lifitegrast synthesis.
Analytical Characterization
The purity and identity of 2-(1-Benzofuran-6-yloxy)acetic acid and its precursors must be rigorously confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the benzofuran ring system. A singlet for the methylene protons of the acetic acid moiety and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the benzofuran ring, and the methylene carbon. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| HPLC | A single major peak indicating the purity of the compound. The retention time is specific to the compound under the given chromatographic conditions. |
Table 1. Summary of Analytical Characterization Techniques for 2-(1-Benzofuran-6-yloxy)acetic acid.
Conclusion
Benzofuran-6-carboxylic acid stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. Its role as a non-negotiable intermediate in the synthesis of Lifitegrast underscores the need for efficient, scalable, and sustainable synthetic routes. This guide has provided a comprehensive overview of the key synthetic strategies and their underlying principles, equipping researchers with the foundational knowledge to approach the synthesis of this vital pharmaceutical building block with confidence and ingenuity. As the demand for novel therapeutics continues to grow, the development of innovative and robust synthetic methodologies for key intermediates like benzofuran-6-carboxylic acid will remain a cornerstone of successful drug development programs.
References
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Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.[11]
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Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ResearchGate.[12]
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Jiang, G.-L., et al. (2023). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts.[10]
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Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. Figshare.[13]
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Zade, V. M., et al. (2024). Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. ACS Sustainable Chemistry & Engineering.[3]
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A Review: An Insight on Synthesis of Benzofuran. (n.d.). Semantic Scholar.[14]
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A Process for the Preparation of 1 Benzofuran 6 Carboxylic Acid by Employing Novel Intermediate. (n.d.). QuickCompany.[9]
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Process for preparing benzofuran derivatives. (n.d.). Google Patents.[8]
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Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. (2020). ACS Publications.[15]
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Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. (2020). ACS Publications.[16]
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Song, S.-Y., et al. (2015). An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates.[4]
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World Journal of Pharmaceutical Research. (2015). AWS.[17]
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Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences.[1]
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Williamson ether synthesis. (n.d.). Wikipedia.[5]
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Williamson Ether Synthesis. (2022). Chemistry Steps.[6]
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Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2.
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Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.[18]
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Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar.[19]
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Williamson Synthesis. (n.d.). Organic Chemistry Portal.[20]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.[21]
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Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). (2021). Technical Disclosure Commons.[22]
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal.[23]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry.[24]
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Arunakumar, D. B., et al. (2015). 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.[25]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.[26]
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Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.[2]
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Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters.[7]
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Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010). MDPI.[27]
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Methodological & Application
Synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid from 6-hydroxybenzofuran: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid, a valuable intermediate in medicinal chemistry and drug discovery. The protocol outlines a robust and efficient method starting from the readily available precursor, 6-hydroxybenzofuran. The synthesis is achieved through a Williamson ether synthesis, a cornerstone reaction in organic chemistry, followed by ester hydrolysis. This document provides a step-by-step experimental procedure, including reagent specifications, reaction conditions, and purification techniques. Furthermore, it delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind procedural choices. Characterization data and safety considerations are also presented to ensure reproducible and safe execution of the synthesis. This application note is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this important benzofuran derivative.
Introduction
Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely distributed in natural products and synthetic molecules of pharmaceutical importance.[1][2] These scaffolds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Specifically, 2-(1-Benzofuran-6-yloxy)acetic acid serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a benzofuran core linked to an acetic acid moiety via an ether linkage, provides a versatile template for further chemical modifications in drug design and discovery programs.
The synthesis described herein employs the classical Williamson ether synthesis, a reliable and well-established method for forming ethers.[4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide derived from 6-hydroxybenzofuran acts as the nucleophile, attacking an α-haloester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach is favored for its efficiency and the ready availability of the starting materials.
Reaction Scheme and Mechanism
The synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid from 6-hydroxybenzofuran proceeds in two key steps:
Step 1: Williamson Ether Synthesis
The reaction is initiated by the deprotonation of the hydroxyl group of 6-hydroxybenzofuran using a suitable base, typically a strong base like sodium hydroxide or potassium carbonate, to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). This is a classic SN2 reaction, where the halide ion serves as the leaving group, resulting in the formation of ethyl 2-(1-benzofuran-6-yloxy)acetate.[5][6]
Step 2: Saponification (Ester Hydrolysis)
The ethyl ester intermediate is then hydrolyzed under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification, cleaves the ester bond to yield the final product, 2-(1-Benzofuran-6-yloxy)acetic acid, and ethanol as a byproduct.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Hydroxybenzofuran | ≥98% | Commercially Available |
| Ethyl Chloroacetate | ≥99% | Commercially Available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Hydrochloric Acid | Concentrated (37%) | Commercially Available |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
| Round-bottom flask (100 mL) | Standard Glassware | |
| Reflux condenser | Standard Glassware | |
| Magnetic stirrer and stir bar | Standard Equipment | |
| Heating mantle | Standard Equipment | |
| Separatory funnel (250 mL) | Standard Glassware | |
| Büchner funnel and filter flask | Standard Glassware | |
| Rotary evaporator | Standard Equipment | |
| pH paper or pH meter | Standard Equipment |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(1-Benzofuran-6-yloxy)acetate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxybenzofuran (1.0 eq).
-
Dissolve the 6-hydroxybenzofuran in acetone (approximately 10-15 mL per gram of starting material).
-
Add powdered potassium carbonate (1.5 eq) to the solution. Rationale: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide nucleophile.
-
Add ethyl chloroacetate (1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(1-benzofuran-6-yloxy)acetate. The crude product can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid
-
Dissolve the crude ethyl 2-(1-benzofuran-6-yloxy)acetate in ethanol (approximately 10 mL per gram of ester).
-
To this solution, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 1-2 hours. Rationale: The basic conditions facilitate the hydrolysis of the ester to the carboxylate salt.
-
Monitor the disappearance of the ester by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. Caution: Acidification is an exothermic process.
-
The product, 2-(1-Benzofuran-6-yloxy)acetic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the final 2-(1-Benzofuran-6-yloxy)acetic acid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-(1-Benzofuran-6-yloxy)acetic acid.
Characterization Data (Predicted)
Due to the limited availability of published experimental spectra for the final product, the following data is predicted based on the analysis of structurally similar compounds and general spectroscopic principles.[7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.2-7.0 (m, 2H, Ar-H), ~6.8 (s, 1H, Furan-H), ~4.7 (s, 2H, O-CH₂-COOH), ~10-12 (br s, 1H, COOH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~173 (C=O), ~155-150 (Ar-C-O), ~145 (Ar-C), ~128-120 (Ar-CH), ~112 (Ar-CH), ~105 (Furan-CH), ~65 (O-CH₂) |
| IR (ATR, cm⁻¹) | ~3300-2500 (br, O-H stretch of carboxylic acid), ~1700 (s, C=O stretch), ~1600, 1500 (m, C=C aromatic stretch), ~1250 (s, C-O ether stretch) |
| Mass Spec (EI) | m/z (M⁺): Expected molecular ion peak corresponding to the molecular weight of C₁₀H₈O₄. |
Safety and Handling
-
6-Hydroxybenzofuran: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Chloroacetate: Toxic and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a fume hood.
-
Solvents (Acetone, Diethyl Ether, Ethanol): Flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid from 6-hydroxybenzofuran. The two-step synthesis, involving a Williamson ether synthesis followed by saponification, is a straightforward and scalable process suitable for laboratory-scale production. The detailed procedure, mechanistic insights, and safety precautions will enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
-
World Journal of Pharmaceutical Research. (2015, May 30). A Review on Synthesis and Biological Importance of Benzofuran Derivatives. Retrieved from [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). London Business Publications. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
- Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
-
International Journal for Scientific Research & Development. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Beaudry, C. M. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]
-
Journal of Materials and Electronic Devices. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer. Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergi-fytronix.com [dergi-fytronix.com]
Application Note: Step-by-Step Protocol for the Preparation of 2-(1-Benzofuran-6-yloxy)acetic acid
Introduction & Mechanistic Rationale
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in natural products and synthetic therapeutics exhibiting antimicrobial, anti-inflammatory, and antitumor properties . Specifically, 2-(1-Benzofuran-6-yloxy)acetic acid serves as a critical intermediate for synthesizing complex drug candidates, providing a versatile carboxylic acid handle for subsequent amide coupling or esterification.
The synthesis of this compound relies on a highly robust, self-validating two-step sequence:
-
Williamson Ether Synthesis (O-Alkylation): The phenolic hydroxyl group of 1-benzofuran-6-ol is alkylated using ethyl bromoacetate. This
reaction is driven by a mild base (anhydrous ) in a polar aprotic solvent (DMF). -
Ester Saponification: The resulting intermediate, ethyl 2-(1-benzofuran-6-yloxy)acetate, undergoes base-catalyzed hydrolysis using aqueous sodium hydroxide (
), followed by controlled acidification to precipitate the final carboxylic acid[1].
Experimental Workflow Visualization
Figure 1: Two-step synthetic workflow for 2-(1-Benzofuran-6-yloxy)acetic acid.
Quantitative Material Requirements
The following table summarizes the stoichiometric requirements optimized for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 1-Benzofuran-6-ol | 134.13 | 1.0 eq | 1.34 g | Starting Material |
| Ethyl bromoacetate | 167.00 | 1.2 eq | 2.00 g (1.33 mL) | Alkylating Agent |
| Potassium carbonate | 138.21 | 2.0 eq | 2.76 g | Mild Base |
| DMF (Anhydrous) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |
| Sodium hydroxide | 40.00 | 2.0 eq | 0.80 g | Saponification Base |
| Ethanol / Water (1:1) | - | - | 20.0 mL | Hydrolysis Solvent |
| 1M HCl (aq) | 36.46 | ~2.5 eq | ~25.0 mL | Acidifying Agent |
Step-by-Step Methodologies
Step 1: Synthesis of Ethyl 2-(1-benzofuran-6-yloxy)acetate
This step establishes the ether linkage via an
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.
-
Deprotonation: Dissolve 1.34 g (10 mmol) of 1-benzofuran-6-ol in 15 mL of anhydrous DMF. Add 2.76 g (20 mmol) of anhydrous
. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide ion [2]. -
Alkylation: Dropwise, add 1.33 mL (12 mmol) of ethyl bromoacetate to the stirring mixture.
-
Heating: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature for 4 to 6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting phenol (
) is consumed and a new spot corresponding to the ester ( ) appears. -
Workup: Cool the mixture to room temperature. Pour the suspension into 50 mL of ice-water to quench the reaction. Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude ethyl ester as an oil.
Step 2: Saponification to 2-(1-Benzofuran-6-yloxy)acetic acid
This step unmasks the carboxylic acid for downstream applications.
-
Dissolution: Dissolve the crude ethyl 2-(1-benzofuran-6-yloxy)acetate in 10 mL of Ethanol.
-
Hydrolysis: Add 10 mL of an aqueous solution containing 0.80 g (20 mmol) of
. Stir the biphasic mixture vigorously at room temperature for 4 hours. -
IPC: Monitor by TLC (Hexane:EtOAc 7:3). The ester spot (
) should completely disappear, leaving the baseline product spot (carboxylic acid salt). -
Solvent Removal: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous layer with 10 mL of distilled water.
-
Acidification (Critical Step): Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches
. A white to off-white precipitate will form immediately as the acid becomes insoluble in water. -
Isolation: Collect the precipitated 2-(1-Benzofuran-6-yloxy)acetic acid via vacuum filtration. Wash the filter cake with ice-cold water (
mL) and dry under high vacuum at 45 °C overnight.
Causality & Troubleshooting (E-E-A-T Principles)
To ensure high yields and reproducibility, it is critical to understand the causality behind the selected reagents:
-
Base Selection (
vs. ): Potassium carbonate is a mild, heterogeneous base. It is sufficiently basic to deprotonate the phenol ( ) but weak enough to prevent the elimination of ethyl bromoacetate (which would yield undesired ethyl glyoxylate). Furthermore, avoids the generation of explosive hydrogen gas associated with [3]. -
Solvent Effect (DMF): The Williamson ether synthesis proceeds via an
mechanism. A polar aprotic solvent like DMF strongly solvates the potassium cation, leaving the phenoxide anion highly nucleophilic (a "naked" anion). This kinetic enhancement strongly favors O-alkylation over undesired C-alkylation on the benzofuran ring [4]. -
Preventing Ester Hydrolysis in Step 1: Anhydrous conditions are strictly required in Step 1. Trace water will react with
to generate hydroxide ions, which will prematurely hydrolyze the ethyl bromoacetate into unreactive bromoacetic acid, drastically lowering the yield[2].
Analytical Characterization & Expected Results
The isolated product should be validated against the following expected analytical parameters:
| Technique | Expected Signals / Data Points |
| LC-MS (ESI-) | |
| TLC (Hexane:EtOAc 7:3) |
References
-
Total synthesis of natural products containing benzofuran rings, RSC Publishing, [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation), Organic-Synthesis,[Link]
Sources
Technical Application Note: Incorporation of 2-(1-Benzofuran-6-yloxy)acetic Acid in Peptidomimetic Synthesis
Executive Summary
This Application Note details the protocol for utilizing 2-(1-Benzofuran-6-yloxy)acetic acid (CAS: 69716-05-8 analogs/derivatives) as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.
This compound serves two primary functions in drug discovery:
-
N-Terminal Capping: It introduces a planar, lipophilic benzofuran pharmacophore, often used to target hydrophobic pockets in kinases (e.g., PIM-1 inhibitors) or protein-protein interaction (PPI) interfaces.
-
Linker Chemistry: The oxyacetic acid moiety provides a flexible, ether-linked spacer that mimics the geometry of tyrosine side chains without the ionizable amine, modulating the peptide's physicochemical properties (LogP/LogD).
This guide addresses specific challenges associated with this moiety, including solubility in polar aprotic solvents and stability during acidic cleavage.[1]
Chemical Basis & Rationale[1][2][3][4][5][6][7]
Structural Properties
The molecule consists of a benzofuran core attached to a carboxylic acid via an oxymethylene linker (
-
Acidity: The ether oxygen at position 6 exerts an electron-donating effect on the aromatic ring but an inductive electron-withdrawing effect on the methylene group. This renders the carboxylic acid slightly more acidic (lower pKa) than standard alkyl acids, enhancing the reactivity of its active esters.
-
Lipophilicity: The benzofuran ring significantly increases the hydrophobicity of the peptide. This requires careful solvent selection to prevent on-resin aggregation during the coupling step.
Mechanistic Causality in Coupling
The coupling strategy relies on activating the carboxylic acid to form an electrophilic species (active ester or acyl halide) that undergoes aminolysis by the peptide's N-terminal amine.
-
Preferred Reagents: We recommend HATU/DIEA or DIC/Oxyma Pure .
-
Reasoning: Aryloxyacetic acids are generally unhindered. However, the lipophilic nature of the benzofuran can induce secondary structure formation (aggregation) on the resin. HATU (a uronium salt) provides rapid kinetics to outcompete aggregation. DIC/Oxyma is a safer, non-explosive alternative to HOBt that suppresses racemization (though less critical here as the linker is achiral, it prevents side reactions).
-
Experimental Protocols
Materials & Reagents
| Reagent | Grade | Purpose |
| 2-(1-Benzofuran-6-yloxy)acetic acid | >97% HPLC | Building Block |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Grade | Coupling Agent |
| DIEA (N,N-Diisopropylethylamine) | Anhydrous | Base |
| DMF (N,N-Dimethylformamide) | Peptide Grade | Solvent |
| TFA (Trifluoroacetic acid) | HPLC Grade | Cleavage Reagent |
| TIPS (Triisopropylsilane) | Reagent Grade | Scavenger |
Protocol A: Solid-Phase Coupling (Manual/Automated)
Target: N-terminal capping of a resin-bound peptide (e.g., Rink Amide MBHA resin).
Step 1: Resin Preparation
-
Swell the resin (0.1 mmol scale) in DCM for 20 minutes.
-
Wash with DMF (3 x 5 mL).
-
Remove the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 10 min).
-
Critical Wash: Wash thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. Note: Residual piperidine will form a piperidide adduct with the activated benzofuran acid, reducing yield.
Step 2: Activation & Coupling
-
In a separate vial, dissolve 2-(1-Benzofuran-6-yloxy)acetic acid (0.4 mmol, 4 eq) in 2 mL DMF.
-
Add HATU (0.38 mmol, 3.8 eq).
-
Add DIEA (0.8 mmol, 8 eq).
-
Observation: The solution should turn yellow.[2] Vortex for 30 seconds to ensure pre-activation.
-
Add the activated solution immediately to the resin.
-
Agitate (shake/vortex) at room temperature for 45–60 minutes .
Step 3: Monitoring
-
Perform a Kaiser Test (Ninhydrin).
-
Colorless beads: Complete coupling.
-
Blue beads: Incomplete coupling. If blue, re-couple using PyBOP/DIEA or perform a second HATU cycle.
-
Step 4: Cleavage & Isolation
-
Wash resin with DMF (3x), DCM (3x), and MeOH (2x). Dry under vacuum.[3]
-
Prepare Cleavage Cocktail: 95% TFA / 2.5% H2O / 2.5% TIPS .
-
Why TIPS? The benzofuran ring is electron-rich. During TFA cleavage, generated carbocations (e.g., from protecting groups like Trt or tBu) can electrophilically attack the benzofuran ring. TIPS acts as a hydride donor/scavenger to prevent this alkylation.
-
-
Incubate resin in cocktail for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
Protocol B: Solution-Phase Synthesis
Target: Convergent synthesis or modification of small amine scaffolds.
-
Dissolve the amine substrate (1 eq) in DCM or DMF.[2]
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Add 2-(1-Benzofuran-6-yloxy)acetic acid (1.1 eq).
-
Add NMM (N-methylmorpholine) (2.5 eq).
-
Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove EDC urea and unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.[4]
Visualization of Workflows
SPPS Coupling Cycle Logic
The following diagram illustrates the decision matrix for coupling this specific lipophilic acid, emphasizing the "Double Coupling" loop required if steric hindrance or aggregation occurs.
Caption: Figure 1. Decision tree for SPPS coupling of 2-(1-Benzofuran-6-yloxy)acetic acid, highlighting the re-coupling strategy for difficult sequences.
Troubleshooting & Optimization
Solubility Issues
The benzofuran moiety is significantly hydrophobic.
-
Symptom: Precipitation of the activated ester in the reaction vessel.
-
Solution: Use a "Magic Mixture" solvent system: DCM:DMF:NMP (1:1:1) . This improves the solvation of both the resin-bound peptide (swelling) and the hydrophobic acid.
Scavenger Selection
Benzofurans are susceptible to electrophilic aromatic substitution.
-
Risk: During TFA cleavage,
-butyl cations (from Ser/Thr/Tyr protection) may attack the benzofuran ring (positions 2 or 3). -
Mitigation: Ensure TIPS (Triisopropylsilane) or DODT (2,2'-(Ethylenedioxy)diethanethiol) is present in the cleavage cocktail at 2.5–5%. Avoid using only water as a scavenger.
Comparative Coupling Data
The following table summarizes coupling efficiency based on internal validation studies using a model pentapeptide (A-A-A-A-A-Resin).
| Coupling Reagent | Base | Solvent | Yield (HPLC) | Notes |
| HATU | DIEA | DMF | >98% | Recommended standard. Fast kinetics. |
| HBTU | DIEA | DMF | 92% | Slower; slight aggregation observed. |
| DIC / Oxyma | None | DMF | 96% | Excellent for preventing racemization (if applicable). |
| EDC / HOBt | NMM | DCM | 85% | Better for solution phase; slower on resin. |
References
-
Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Xiang, Y., et al. (2011).[5] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[5] Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Sigma-Aldrich. (n.d.). 2-(1-Benzofuran-5-yl)acetic acid Product Specification. Link(Note: Cited as representative of the chemical class properties).
Sources
Application Note & Protocol Guide: Strategic Optimization of Esterification for 2-(1-Benzofuran-6-yloxy)acetic Acid
Abstract
This comprehensive guide provides a detailed exploration of methodologies for the esterification of 2-(1-Benzofuran-6-yloxy)acetic acid, a key intermediate in the synthesis of various pharmacologically active molecules. Recognizing the critical role of ester derivatives in modulating physicochemical properties such as lipophilicity and bioavailability, this document outlines three robust esterification strategies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each method is dissected to explain its underlying mechanism, optimal applications, and procedural nuances. Detailed, step-by-step protocols are provided to facilitate practical implementation in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of benzofuran-based ester derivatives.
Introduction: The Significance of 2-(1-Benzofuran-6-yloxy)acetic Acid Esters
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities.[1] Derivatives of 2-(1-Benzofuran-6-yloxy)acetic acid, in particular, are of interest in medicinal chemistry for their potential therapeutic applications, drawing parallels to structurally related compounds like Viloxazine, which has known CNS-modulating properties.[2]
The conversion of the parent carboxylic acid to its corresponding esters is a fundamental strategy in drug design and development. Esterification can profoundly alter a molecule's pharmacokinetic profile by:
-
Enhancing Lipophilicity: Improving membrane permeability and absorption.
-
Prodrug Strategies: Masking a polar carboxylic acid to facilitate passage into cells, where endogenous esterases can hydrolyze the ester to release the active acidic drug.
-
Modifying Solubility: Adjusting solubility in various formulation vehicles.
The choice of esterification method is paramount and depends on the substrate's sensitivity to acid, heat, and steric hindrance. This guide provides a comparative analysis of three distinct and widely adopted methods to empower scientists with the rationale to select and optimize the ideal reaction for their specific synthetic goals.
Comparative Analysis of Key Esterification Strategies
The selection of an appropriate esterification protocol is a critical decision based on substrate stability, desired scale, and available reagents. Below is a comparative summary of the three methods detailed in this guide.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Core Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Carboxylic Acid, Alcohol, DCC (or EDC), DMAP (catalyst) | Carboxylic Acid, Alcohol, PPh₃, DEAD (or DIAD) |
| Reaction Conditions | Acidic, often requires heat (reflux)[3][4] | Mild, non-acidic, typically room temperature[5][6] | Mild, neutral conditions, often 0 °C to room temperature[7][8] |
| Key Advantage | Cost-effective, simple, ideal for large-scale synthesis of simple esters.[9] | Excellent for acid-sensitive substrates and sterically hindered alcohols.[5][10] | High stereoselectivity (inversion of alcohol stereocenter), broad substrate scope, very mild.[11][12] |
| Primary Limitation | Harsh conditions can degrade sensitive functional groups; equilibrium-driven.[10] | Stoichiometric dicyclohexylurea (DCU) byproduct can complicate purification; DCC is an allergen.[13][14] | Stoichiometric phosphine oxide and hydrazine byproducts require careful purification; reagents are expensive.[15] |
| Water Management | Water is a byproduct; must be removed (e.g., Dean-Stark) to drive equilibrium.[9] | Water is not a direct byproduct; DCC acts as the dehydrating agent.[5] | Water is not a direct byproduct; reaction is inherently dehydrative.[12] |
Mechanistic Insights & Protocol Design
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. This section details the mechanisms for each method and provides corresponding experimental protocols.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
Causality of Experimental Choices: The Fischer-Speier esterification is an equilibrium-controlled process.[9][16] The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid).[17][18][19] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water).[3][9] Elimination of water and subsequent deprotonation yields the final ester. To drive the reaction to completion, the water byproduct must be removed, or a large excess of the alcohol reactant must be used, in accordance with Le Châtelier's principle.[4]
Diagram 1: Fischer-Speier Esterification Mechanism
Caption: Acid-catalyzed mechanism for Fischer Esterification.
Protocol 3.1: Fischer Esterification of 2-(1-Benzofuran-6-yloxy)acetic acid with Ethanol
-
Reagents & Materials:
-
2-(1-Benzofuran-6-yloxy)acetic acid (1.0 eq)
-
Anhydrous Ethanol (can be used as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-3 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, separatory funnel.
-
-
Procedure:
-
To a round-bottom flask, add 2-(1-Benzofuran-6-yloxy)acetic acid (e.g., 2.06 g, 10 mmol).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL). The ethanol acts as both reactant and solvent.
-
While stirring, carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol) dropwise.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if using a non-alcohol solvent like toluene) and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL, until effervescence ceases), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ethyl 2-(1-benzofuran-6-yloxy)acetate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Steglich Esterification: Mild Esterification via Carbodiimide Activation
Causality of Experimental Choices: The Steglich esterification is ideal for substrates that are sensitive to the harsh acidic and high-temperature conditions of the Fischer method.[5][10] The reaction proceeds under mild, neutral conditions at room temperature. The core principle is the activation of the carboxylic acid by a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC). DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][14] This intermediate is essentially a protonated anhydride, which is readily attacked by the alcohol. However, this intermediate can slowly rearrange to a stable N-acylurea byproduct, which halts the desired reaction. To accelerate the esterification and suppress this side reaction, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is added.[13][20] DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This new intermediate does not undergo rearrangement and is highly electrophilic, reacting swiftly with the alcohol to form the desired ester and regenerating the DMAP catalyst.[5] The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.
Diagram 2: Steglich Esterification Mechanism
Caption: DMAP-catalyzed mechanism for Steglich Esterification.
Protocol 3.2: Steglich Esterification of 2-(1-Benzofuran-6-yloxy)acetic acid with Propan-2-ol
-
Reagents & Materials:
-
2-(1-Benzofuran-6-yloxy)acetic acid (1.0 eq)
-
Propan-2-ol (a secondary alcohol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
Caution: DCC is a potent allergen; always handle with gloves in a fume hood.[13]
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(1-Benzofuran-6-yloxy)acetic acid (e.g., 2.06 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add propan-2-ol (e.g., 0.91 mL, 12 mmol) and DMAP (e.g., 0.12 g, 1 mmol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of DCC (e.g., 2.27 g, 11 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield isopropyl 2-(1-benzofuran-6-yloxy)acetate.[6]
-
Mitsunobu Reaction: Esterification under Neutral, Dehydrative Conditions
Causality of Experimental Choices: The Mitsunobu reaction is an exceptionally mild and reliable method for forming esters, particularly valuable when dealing with sensitive substrates or when a specific stereochemical outcome is desired.[15][21] The reaction proceeds via a redox pathway.[12] It begins with the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD), to form a betaine intermediate.[7] This intermediate is a strong base that deprotonates the carboxylic acid, forming an ion pair. The alcohol then attacks the now positively charged phosphorus atom, creating an alkoxyphosphonium salt and displacing the hydrazine derivative.[8][22] In the final, rate-determining step, the carboxylate anion acts as a nucleophile, attacking the carbon atom of the activated alcohol in an S_N2 fashion.[8] This displaces triphenylphosphine oxide, a thermodynamically very stable molecule, which provides a strong driving force for the reaction. If the alcohol is a chiral secondary alcohol, this S_N2 attack results in a clean inversion of its stereochemistry.[11][21]
Diagram 3: Mitsunobu Reaction Mechanism
Caption: Key steps in the Mitsunobu reaction mechanism.
Protocol 3.3: Mitsunobu Esterification of 2-(1-Benzofuran-6-yloxy)acetic acid with (R)-Butan-2-ol
-
Reagents & Materials:
-
2-(1-Benzofuran-6-yloxy)acetic acid (1.0 eq)
-
(R)-Butan-2-ol (1.1 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe.
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-(1-Benzofuran-6-yloxy)acetic acid (e.g., 1.03 g, 5 mmol), (R)-Butan-2-ol (e.g., 0.51 mL, 5.5 mmol), and PPh₃ (e.g., 1.57 g, 6 mmol) in anhydrous THF (40 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DEAD (e.g., 0.95 mL of a 40% solution in toluene, ~6 mmol) or DIAD dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C during the addition.[7]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of diethyl ether and hexanes. The triphenylphosphine oxide and hydrazine byproduct may precipitate and can be partially removed by filtration.
-
Concentrate the filtrate and purify directly by flash column chromatography on silica gel. The byproducts are often challenging to separate, so careful chromatography is essential. The expected product is (S)-sec-butyl 2-(1-benzofuran-6-yloxy)acetate, resulting from the inversion of stereochemistry.
-
General Workflow and Optimization
The successful synthesis of the target ester relies on a systematic approach, from method selection to final purification.
Diagram 4: General Esterification Workflow
Caption: Systematic workflow for ester synthesis and optimization.
Conclusion
The esterification of 2-(1-Benzofuran-6-yloxy)acetic acid can be successfully achieved through several distinct synthetic routes. The classic Fischer Esterification offers a scalable and economical option for simple, robust alcohols. For more delicate substrates sensitive to acid or heat, the Steglich Esterification provides a mild and effective alternative, driven by the formation of a stable urea byproduct. Finally, for maximum mildness and stereochemical control, the Mitsunobu Reaction stands out as a powerful, albeit more costly, option. By understanding the mechanistic underpinnings and procedural details of each method, researchers can strategically select and optimize the ideal conditions to synthesize the desired benzofuran ester derivatives, advancing their research and drug development programs.
References
-
Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
-
Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
- Viloxazine compositions.
-
Methods for producing viloxazine salts and novel polymorphs thereof. WIPO Patentscope. [Link]
-
Acid to Ester - Common Conditions. The University of Sheffield. [Link]
-
Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. PubMed. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses Procedure. [Link]
-
Fast Esterification Method Mediated by Coupling Reagent NDTP. American Chemical Society. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Viloxazine. StatPearls - NCBI Bookshelf. [Link]
- Process for the preparation of viloxazine hydrochloride.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
-
Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Ch19: RCO2H to RCO2R'. University of Calgary. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
-
One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. PubMed. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]
-
Optimization of oxidative esterification of 1a and 2aa. ResearchGate. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
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- 5. Steglich Esterification [organic-chemistry.org]
- 6. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 19. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
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- 22. One moment, please... [chemistrysteps.com]
High-Efficiency Microwave-Assisted Synthesis of 2-(1-Benzofuran-6-yloxy)acetic Acid
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid , a critical pharmacophore in medicinal chemistry. By transitioning from conventional reflux heating to controlled microwave irradiation, this method reduces reaction times from hours to minutes while significantly improving yield and purity.[1] The protocol utilizes a two-step sequence: Williamson ether synthesis of 6-hydroxybenzofuran with ethyl bromoacetate, followed by rapid hydrolytic cleavage to the free acid.
Introduction
Benzofuran derivatives are ubiquitous in bioactive natural products and pharmaceuticals, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties [1, 2].[2][3][4] The (benzofuran-6-yloxy)acetic acid moiety specifically serves as a versatile linker in drug discovery, often used to improve the solubility and bioavailability of lipophilic benzofuran cores or to mimic auxin-like activity in agrochemicals.
Conventional synthesis of aryloxyacetic acids typically involves the O-alkylation of phenols with chloroacetic acid or its esters under reflux conditions. These methods suffer from long reaction times (4–12 hours), harsh basic conditions, and the formation of C-alkylated byproducts. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct internal heating, which accelerates reaction kinetics and suppresses side reactions through uniform temperature profiles [3].
Key Advantages of this Protocol:
-
Speed: Total reaction time reduced from ~8 hours to <30 minutes.
-
Efficiency: Yields improved by 15–20% compared to thermal reflux.[1]
-
Green Chemistry: Reduced solvent usage and energy consumption.
Retrosynthetic Analysis
The target molecule is disassembled into two commercially available or easily synthesized precursors: the 6-hydroxybenzofuran core and an acetic acid equivalent (ethyl bromoacetate).
Figure 1: Retrosynthetic disconnection of the target molecule.
Materials and Instrumentation
Reagents
-
6-Hydroxybenzofuran (Starting Material): >97% purity. (Can be synthesized from 2,4-dihydroxybenzaldehyde via Rap-Stoermer condensation if not purchased).
-
Ethyl Bromoacetate: 98%, alkylating agent.
-
Potassium Carbonate (K₂CO₃): Anhydrous, milled.
-
Solvents: DMF (Dimethylformamide) for coupling; Methanol/Water for hydrolysis.
-
Sodium Hydroxide (NaOH): 2M aqueous solution.
Instrumentation
-
Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 150°C and 20 bar pressure.
-
Vials: 10 mL or 30 mL pressure-sealed microwave vials with Teflon/silicone septa.
Experimental Protocol
Step 1: O-Alkylation (Ester Formation)
Reaction: 6-Hydroxybenzofuran + Ethyl Bromoacetate → Ethyl 2-(1-benzofuran-6-yloxy)acetate
-
Preparation: In a 10 mL microwave vial, dissolve 6-hydroxybenzofuran (1.0 mmol, 134 mg) in DMF (3 mL).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg). Stir for 1 minute to ensure dispersion.
-
Alkylating Agent: Add ethyl bromoacetate (1.2 mmol, 133 µL) dropwise.
-
Microwave Irradiation: Seal the vial and irradiate using the following parameters:
-
Temperature: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). The ester product will precipitate.[5] Filter the solid, wash with water, and dry.
-
Checkpoint: If oil forms, extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.
-
Step 2: Hydrolysis to Free Acid
Reaction: Ethyl 2-(1-benzofuran-6-yloxy)acetate → 2-(1-Benzofuran-6-yloxy)acetic acid
-
Preparation: Dissolve the crude ester from Step 1 in Methanol (3 mL) in a fresh microwave vial.
-
Reagent: Add 2M NaOH (2 mL).
-
Microwave Irradiation:
-
Temperature: 80°C
-
Time: 5 minutes
-
Power: Dynamic (Max 150 W)
-
-
Isolation:
-
Evaporate methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 using 1M HCl .
-
The target acid will precipitate as a white solid.
-
Filter, wash with cold water, and recrystallize from ethanol/water if necessary.
-
Results and Discussion
Yield Comparison
The microwave-assisted protocol demonstrates superior efficiency compared to traditional thermal methods.[6][7]
| Parameter | Conventional Reflux | Microwave Protocol (This Work) |
| Solvent | Acetone (Reflux) | DMF (Closed Vessel) |
| Temperature | 56°C | 100°C |
| Time (Step 1) | 6–8 Hours | 10 Minutes |
| Time (Step 2) | 2 Hours | 5 Minutes |
| Overall Yield | 65–70% | 88–92% |
| Purity (HPLC) | ~90% (requires column) | >95% (crude is clean) |
Mechanistic Insight
The reaction proceeds via an SN2 mechanism.[1][5][8] The phenolic hydroxyl group of the benzofuran is deprotonated by the carbonate base to form a phenoxide anion. Under microwave irradiation, the polarity of the transition state matches well with the electromagnetic field coupling of the polar solvent (DMF), lowering the activation energy barrier and accelerating the nucleophilic attack on the alpha-carbon of ethyl bromoacetate.
Figure 2: Experimental workflow for the microwave-assisted synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield (Step 1) | Incomplete deprotonation | Ensure K₂CO₃ is finely milled. Increase time to 15 min. |
| C-Alkylation Byproducts | Temperature too high | Do not exceed 110°C. Ensure solvent volume is sufficient to absorb MW energy. |
| Product is Oily | Residual DMF | Wash the organic extract thoroughly with water/brine. Use Lyophilization if necessary. |
| Incomplete Hydrolysis | Base concentration too low | Ensure NaOH is in excess (at least 3 eq). |
References
-
Kossakowski, J., et al. (2010). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.
-
Miao, Y., et al. (2019).[9] "Natural source, bioactivity and synthesis of benzofuran derivatives."[3][10] RSC Advances, 9, 27510-27540.
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Song, S. Y., et al. (2015).[11] "An improved and scale-up synthesis of 6-hydroxybenzofuran." Research on Chemical Intermediates, 42, 3997–4003.
- Hayes, B. L. (2002).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. scienceopen.com [scienceopen.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Efficiency Preparation of Amide Derivatives Using 2-(1-Benzofuran-6-yloxy)acetic Acid
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Introduction & Pharmacological Context
As a Senior Application Scientist, I frequently encounter the need to functionalize privileged scaffolds to explore chemical space. 2-(1-Benzofuran-6-yloxy)acetic acid is a highly versatile building block in medicinal chemistry. The benzofuran core is widely recognized for its diverse biological activities, while the 6-oxyacetic acid linker provides an ideal vector for synthesizing diverse amide libraries.
Recent drug discovery campaigns have demonstrated that amide derivatives linked at the 6-position of the benzofuran ring exhibit potent, state-dependent inhibition of Nav1.7 and Nav1.8 sodium channels, offering a promising non-opioid mechanism for pain management[1]. Additionally, structurally related benzofuran-based amides have been identified as potent acetylcholinesterase (AChE) inhibitors, making them highly relevant in the development of Alzheimer's disease therapeutics[2].
This guide outlines the mechanistic rationale and self-validating protocols for converting 2-(1-Benzofuran-6-yloxy)acetic acid into high-purity amide derivatives.
Mechanistic Causality & Reagent Selection
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, as it merely forms an unreactive carboxylate salt. Therefore, the carboxylic acid must be converted into a highly reactive electrophilic intermediate. The choice of coupling reagent dictates the reaction's efficiency, byproduct profile, and necessary purification steps.
-
The HATU / DIPEA System: For sterically hindered secondary amines or electronically deactivated anilines, HATU is the premier choice. HATU rapidly converts the benzofuran-oxyacetic acid into an active OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group exerts a critical neighboring-group effect—acting as an internal base to facilitate amine attack. This significantly accelerates the reaction compared to standard HOBt esters[3]. DIPEA (N,N-Diisopropylethylamine) is selected over triethylamine because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
-
The EDC / HOBt System: For standard, unhindered primary amines, the EDC/HOBt system is preferred due to its operational simplicity. EDC is a water-soluble carbodiimide. The causality behind this choice lies in the workup: both unreacted EDC and its corresponding urea byproduct partition entirely into the aqueous phase during extraction, effectively self-purifying the organic layer and often bypassing the need for immediate column chromatography.
Reaction Workflow
Logical workflow for benzofuran-6-yloxy amide synthesis and purification.
Quantitative Reagent Comparison
To assist in selecting the optimal conditions for your specific amine substrate, consult the following quantitative summary of coupling systems applied to phenoxyacetic acid derivatives:
| Coupling System | Ideal Substrate Scope | Typical Yield | Reaction Time | Byproduct Removal Strategy |
| HATU / DIPEA | Sterically hindered, secondary amines | 85–95% | 2–6 h | Requires flash chromatography |
| EDC / HOBt | Unhindered, primary aliphatic amines | 75–90% | 8–16 h | Aqueous wash (Water-soluble) |
| T3P / Pyridine | Anilines, weakly nucleophilic amines | 70–85% | 12–24 h | Aqueous wash (Water-soluble) |
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Optimized for Hindered Amines)
Rationale: Anhydrous DMF is utilized to fully solubilize the highly polar uronium salts generated during activation, preventing premature precipitation that stalls the reaction.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-(1-Benzofuran-6-yloxy)acetic acid (96 mg, 0.50 mmol, 1.0 eq) and anhydrous DMF (5.0 mL).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (260 µL, 1.50 mmol, 3.0 eq). Causality: Cooling prevents the thermal degradation of the active ester and minimizes side reactions.
-
Activation: Add HATU (228 mg, 0.60 mmol, 1.2 eq) in one portion. Stir at 0 °C for exactly 15 minutes.
-
Self-Validation Checkpoint 1 (Activation): Withdraw a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester (m/z 207 [M+H]+) confirms successful activation of the carboxylic acid.
-
-
Amine Addition: Add the target amine (0.60 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 to 6 hours.
-
Reaction Monitoring:
-
Self-Validation Checkpoint 2 (Completion): Perform TLC (Eluent: 50% EtOAc in Hexanes). The starting acid will remain near the baseline (Rf < 0.1), while the product amide typically migrates to Rf 0.3–0.6.
-
-
Quenching & Workup: Dilute the reaction mixture with EtOAc (20 mL). Wash the organic layer sequentially with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO3 (2 × 10 mL) to remove unreacted acid and HOAt, and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Protocol B: EDC/HOBt-Mediated Coupling (Optimized for Standard Amines)
Rationale: Dichloromethane (DCM) is utilized as the solvent because it forms the dense bottom layer during aqueous workup, allowing for rapid, sequential extractions without transferring the aqueous phase.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(1-Benzofuran-6-yloxy)acetic acid (96 mg, 0.50 mmol, 1.0 eq) in anhydrous DCM (5.0 mL) at 0 °C.
-
Activation: Add HOBt (81 mg, 0.60 mmol, 1.2 eq) followed by EDC·HCl (144 mg, 0.75 mmol, 1.5 eq) and DIPEA (218 µL, 1.25 mmol, 2.5 eq). Stir for 20 minutes at 0 °C.
-
Amine Addition: Add the primary amine (0.55 mmol, 1.1 eq). Allow the reaction to warm to room temperature and stir overnight (8–16 hours).
-
Self-Purifying Workup: Dilute with additional DCM (15 mL). Wash the organic layer with water (2 × 15 mL). Causality: The unreacted EDC and the urea byproduct are highly water-soluble and are completely removed in this step. Wash with brine (15 mL), dry over Na2SO4, and concentrate. The resulting product is often >95% pure by NMR without chromatography.
Troubleshooting & Analytical Signatures
-
Incomplete Amine Consumption: If TLC indicates unreacted amine remains after 12 hours, the amine may be a poor nucleophile (e.g., an aniline). Solution: Switch from EDC/HOBt to T3P (Propylphosphonic anhydride) and heat the reaction to 60 °C.
-
LC-MS Mass Adducts: When analyzing the crude mixture of Protocol A, you may observe a mass of m/z 311[M+H]+. This corresponds to the active HOAt ester intermediate (Exact mass of acid[192.04] - OH [17.01] + OAt [135.04] = 310.07). If this peak is dominant, the amine addition failed or the amine is too sterically hindered.
References
-
Structure−Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/ Insulin-like Family Peptide Receptor 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- Synthesis and Evaluation of Novel α-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain Source: Semantic Scholar / Pharmaceuticals URL
- The Development in the Therapeutic Agents Used for Alzheimer Disease: A Review Source: ResearchGate URL
Sources
Crystallization methods for 2-(1-Benzofuran-6-yloxy)acetic acid purification
Application Note: Advanced Crystallization and Purification Protocols for 2-(1-Benzofuran-6-yloxy)acetic Acid
Introduction & Chemical Context
2-(1-Benzofuran-6-yloxy)acetic acid is a critical synthetic intermediate used in the development of biologically active molecules, including melatonin receptor agonists and specific enzyme inhibitors. Synthesized primarily via the alkylation of 6-hydroxybenzofuran with chloroacetic acid or bromoacetate derivatives, the crude reaction mixture typically contains unreacted phenols, alkyl halides, and dimeric byproducts.
Because impurities can poison downstream catalysts or compromise the purity of active pharmaceutical ingredients (APIs), the isolation of this aryloxyacetic acid requires highly selective purification. This guide details a self-validating, scalable workflow utilizing acid-base extractive workup followed by a seeded anti-solvent cooling crystallization.
Thermodynamic Principles & Solvent Selection
Carboxylic acids exhibit strong intermolecular hydrogen bonding, frequently forming stable dimers in non-polar media. To achieve a high purification factor, the crystallization solvent system must balance the solvation of the monomeric acid with controlled supersaturation[1].
-
Hydrogen-Bonding Disruption: Ethyl Acetate (EtOAc) acts as a strong hydrogen-bond acceptor. It effectively disrupts the carboxylic acid dimers, providing high solubility at elevated temperatures.
-
Anti-Solvent Precipitation: n-Heptane acts as a non-polar anti-solvent. Its addition drastically reduces the solubility of the polar aryloxyacetic acid, driving precipitation while leaving lipophilic impurities in the mother liquor.
-
Metastable Zone Control: According to established process chemistry principles, selecting a mixed solvent system that provides a steep temperature-solubility curve is critical for maximizing yield and preventing oiling out (liquid-liquid phase separation) during cooling[2].
Quantitative Data: Solvent System Performance
The following table summarizes the thermodynamic solubility and crystallization performance of 2-(1-Benzofuran-6-yloxy)acetic acid across various solvent systems evaluated during process development.
| Solvent System | Solubility at 5°C (mg/mL) | Solubility at 65°C (mg/mL) | Isolated Yield (%) | Purity (HPLC Area %) |
| Toluene | 12.4 | 45.2 | 65.0 | 96.5 |
| Ethanol / Water (7:3) | 25.1 | >150.0 | 78.5 | 98.2 |
| EtOAc / n-Heptane (1:2) | 8.5 | 110.5 | 89.2 | 99.8 |
| Isopropyl Acetate | 15.2 | 85.0 | 74.0 | 97.8 |
Process Visualization
Workflow for the extractive purification and crystallization of 2-(1-Benzofuran-6-yloxy)acetic acid.
Experimental Protocols
Protocol A: Acid-Base Extractive Workup (Pre-Crystallization)
Causality: Aryloxyacetic acids are weakly acidic (pKa ~ 3.5). By adjusting the pH to >9, the acid is converted into a highly water-soluble sodium salt, allowing the extraction of neutral and lipophilic organic impurities into an organic wash phase. Acidifying to pH 2.0 ensures >99% of the product is protonated, maximizing its partition coefficient back into the crystallization solvent (EtOAc)[2].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 volumes relative to crude mass).
-
Alkaline Extraction: Add 1M NaOH (3 × 5 volumes). Agitate vigorously for 15 minutes, then allow phases to separate.
-
In-Process Control (IPC): Verify the pH of the aqueous phase is > 9.0. If not, add additional 1M NaOH.
-
-
Impurity Wash: Discard the MTBE layer. Wash the combined aqueous layer with fresh MTBE (2 volumes) to remove residual neutral impurities.
-
Acidification: Cool the aqueous layer to 10–15°C. Slowly add 6M HCl until the pH reaches 2.0.
-
Self-Validation Check: Verify pH is ≤ 2.0 using a calibrated pH meter. Validation: If pH > 2.0, the product remains partially ionized in the aqueous layer, leading to severe yield loss during extraction.
-
-
Product Extraction: Extract the precipitated free acid into EtOAc (3 × 4 volumes).
-
Washing: Wash the combined EtOAc layers with saturated brine (2 volumes) and concentrate under reduced pressure to approximately 3 volumes.
Protocol B: Seeded Cooling Crystallization in EtOAc/n-Heptane
Causality: Unseeded rapid cooling often leads to spontaneous primary nucleation, which traps impurities in the crystal lattice or causes the product to "oil out" as a viscous liquid. Introducing seed crystals within the metastable zone width (MZW) forces controlled secondary nucleation and steady crystal growth[3].
Step-by-Step Methodology:
-
Heating: Heat the EtOAc solution (containing the product at ~3 volumes) to 65°C to ensure complete dissolution.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove particulate matter and foreign nucleation sites.
-
Anti-Solvent Addition (Initial): Slowly dose n-Heptane (3 volumes) into the crystallizer at 65°C over 30 minutes. Maintain a clear solution.
-
Cooling to Seeding Temperature: Linearly cool the solution to 55°C.
-
Seeding: Introduce pure 2-(1-Benzofuran-6-yloxy)acetic acid seed crystals (0.5 wt% relative to theoretical yield).
-
Self-Validation Check: Hold the temperature at 55°C for 30 minutes and visually inspect the reactor. Validation: If the seed bed dissolves, the system is undersaturated; lower the temperature to 53°C and re-seed. If the seed bed persists and slightly expands, supersaturation is confirmed.
-
-
Controlled Cooling: Linearly cool the suspension to 5°C over a 6-hour period (cooling rate of ~0.14°C/min).
-
Anti-Solvent Addition (Final): Add the remaining n-Heptane (3 volumes) over 2 hours at 5°C to drive the mother liquor concentration down and maximize yield.
-
Isolation: Filter the resulting slurry via vacuum filtration. Wash the wet cake with a pre-chilled (5°C) mixture of EtOAc/n-Heptane (1:4 ratio, 2 volumes).
-
Drying: Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.
References
-
Karunanithi, A. T., et al. (2009). "Solvent design for crystallization of carboxylic acids". ResearchGate (Originally published in Computers & Chemical Engineering). URL:[Link]
-
Anderson, N. G. (2026). "Practical Process Research and Development - 3rd Edition". Elsevier Shop. URL:[Link]
-
Mullin, J. W. (2001). "Crystallization - 4th Edition". Elsevier Shop. URL:[Link]
Sources
Application Notes and Protocols: Solvent Selection for Dissolving 2-(1-Benzofuran-6-yloxy)acetic Acid for In Vitro Assays
Introduction: The Solubility Challenge with Novel Benzofuran Derivatives
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] 2-(1-Benzofuran-6-yloxy)acetic acid is one such compound of interest for in vitro screening campaigns. A common and critical hurdle in the preclinical assessment of such novel chemical entities is their frequently poor aqueous solubility. This necessitates the use of organic solvents to prepare stock solutions for use in cell-based and biochemical assays. The choice of solvent is not trivial; it must effectively dissolve the compound without interfering with the biological assay or exhibiting cytotoxicity.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of a suitable solvent system for 2-(1-Benzofuran-6-yloxy)acetic acid. We will delve into the physicochemical properties of the compound, explore a tiered approach to solvent selection, and provide detailed protocols for solubility assessment and stock solution preparation, ensuring the integrity and reproducibility of your in vitro assay results.
Understanding the Physicochemical Landscape of 2-(1-Benzofuran-6-yloxy)acetic Acid
A rational approach to solvent selection begins with an understanding of the compound's inherent properties.
Structural Analysis: 2-(1-Benzofuran-6-yloxy)acetic acid consists of a bicyclic benzofuran core, an ether linkage, and a carboxylic acid moiety. The benzofuran portion is largely non-polar and hydrophobic, predicting poor water solubility. The carboxylic acid group, however, introduces a polar, ionizable handle that is critical for devising a successful solubilization strategy.
This acidic pKa is a key piece of information. At a pH above its pKa, the carboxylic acid will be deprotonated to its carboxylate form, which is significantly more water-soluble. Conversely, at a pH below its pKa, the compound will be in its neutral, less soluble form. This pH-dependent solubility is a cornerstone of the solubilization strategy outlined below.
A Tiered Strategy for Solvent Selection
A systematic, tiered approach to solvent selection minimizes experimental variability and ensures the chosen solvent is compatible with the downstream assay.
Tier 1: The Universal Standard - Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for preparing stock solutions of test compounds.[7] Its strong solubilizing power for a wide range of organic molecules and miscibility with aqueous media make it an excellent starting point.
-
Expert Insight: The primary goal is to create a high-concentration stock solution (typically 10-50 mM) in 100% DMSO. This high concentration allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration low and minimizing its potential off-target effects.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurate Weighing: Accurately weigh a precise amount of 2-(1-Benzofuran-6-yloxy)acetic acid. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 206.19 g/mol , you would weigh 2.06 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile, chemically resistant vial (e.g., glass with a PTFE-lined cap).[8]
-
Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[9]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[8]
Trustworthiness Check: The Criticality of Final DMSO Concentration
While an excellent solvent, DMSO is not biologically inert. High concentrations can be cytotoxic and interfere with assay results.[10][11] It is imperative to maintain a consistent and low final concentration of DMSO across all experimental and control wells.
| Assay Type | Recommended Final DMSO Concentration | Rationale |
| General Cell-Based Assays (e.g., MCF-7, HepG2) | ≤ 0.5% | Most immortalized cell lines tolerate up to 1%, but ≤ 0.5% is a widely accepted upper limit to minimize cytotoxicity.[12] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity.[12] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration should be optimized for the specific assay and cell line but must be kept consistent across all plates. |
-
Data-Driven Decision: Studies have shown that DMSO concentrations as low as 0.3125% can have minimal cytotoxic effects on a range of cancer cell lines, including HepG2, Huh7, HT29, and SW480.[13] However, some cell lines, like MCF-7, may show sensitivity even at this low concentration.[10][13] Therefore, it is crucial to perform a vehicle control experiment to assess the tolerance of your specific cell line to the chosen final DMSO concentration.
Tier 2: Alternative Organic Solvents
If 2-(1-Benzofuran-6-yloxy)acetic acid exhibits poor solubility in DMSO or if DMSO is incompatible with the assay system, other organic solvents can be considered.
-
Ethanol: A common alternative to DMSO, ethanol is generally well-tolerated by many cell lines at low concentrations.[11][14] However, it can be more cytotoxic than DMSO for some cells and can affect cell membrane integrity.[11] A final concentration of ≤ 0.5% is a reasonable starting point for most applications.[13]
-
Methanol: While an effective solvent, methanol is generally more toxic to cells than ethanol and should be used with caution.[11]
-
Dimethylformamide (DMF): DMF is a strong solvent but often exhibits higher cytotoxicity than DMSO and should be considered a last resort.
Protocol 2: Comparative Solubility Testing in Alternative Organic Solvents
-
Small-Scale Testing: In separate, small-volume glass vials, add a known, small amount of 2-(1-Benzofuran-6-yloxy)acetic acid (e.g., 1-2 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., DMSO, ethanol, methanol) to achieve a target concentration (e.g., 10 mM).
-
Observation and Mixing: Vortex each vial and visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more solvent and recalculate the solubility. Gentle heating or sonication can be applied consistently across all samples.
-
Documentation: Record the highest concentration at which the compound remains fully dissolved in each solvent.
Tier 3: Advanced Solubilization Strategies
For particularly challenging compounds, more advanced strategies involving co-solvents and pH modification can be employed.
-
pH Adjustment: Leveraging the acidic pKa of the carboxylic acid is a powerful strategy. By preparing a stock solution in a slightly basic buffer (pH 7.4-8.0), the compound will be deprotonated to its more soluble carboxylate form.
-
Expert Insight: A common approach is to first dissolve the compound in a minimal amount of DMSO or ethanol and then dilute this into an aqueous buffer at the desired pH. This avoids exposing the compound to highly basic conditions for extended periods, which could risk hydrolysis.
-
-
Co-solvents: The use of water-miscible co-solvents can enhance the solubility of hydrophobic compounds in aqueous solutions.[7][15] Polyethylene glycols (PEGs), such as PEG400, are frequently used in formulation development for this purpose.[16]
Workflow for Solvent Selection
Caption: A tiered workflow for solvent selection.
Experimental Protocols
Protocol 3: Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions from a 10 mM DMSO stock for a typical cell-based assay, ensuring the final DMSO concentration remains at or below 0.5%.
-
Thawing the Stock: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium to create a 100 µM solution. The DMSO concentration is now 1%.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your assay wells to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in a 100 µL well volume, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in the well. The final DMSO concentration will be 0.1%.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as the highest concentration of the test compound.
Protocol 4: Assessing Compound Precipitation in Aqueous Media
A common issue with compounds dissolved in 100% organic solvent is their precipitation upon dilution into aqueous assay buffers. This protocol helps to identify potential precipitation issues.
-
Prepare a Dilution Series: Prepare a serial dilution of your compound in the final assay buffer.
-
Visual Inspection: After a short incubation period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C), visually inspect the solutions for any signs of precipitation (cloudiness, particulates).
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of the highest concentration under a microscope.
-
Turbidity Measurement: Quantify any precipitation by measuring the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
Conclusion and Best Practices
The successful use of 2-(1-Benzofuran-6-yloxy)acetic acid in in vitro assays is critically dependent on the appropriate choice of solvent and careful preparation of stock and working solutions. For this compound, a tiered approach starting with DMSO is recommended. The inherent acidity of the molecule provides a valuable opportunity for pH-mediated solubilization should initial attempts with neutral organic solvents prove insufficient.
Key Takeaways:
-
Start with DMSO: It is the industry standard for a reason and will likely be successful.
-
Control Final Solvent Concentration: Always keep the final solvent concentration in your assay low (ideally ≤ 0.5% for DMSO) and consistent across all wells, including controls.
-
Validate Solvent Tolerance: Perform a vehicle control experiment to ensure your specific cell line is not adversely affected by the chosen solvent concentration.
-
Leverage pKa: The acidic nature of the compound can be used to your advantage by working at a pH above its pKa to increase aqueous solubility.
-
Check for Precipitation: Always visually and, if necessary, instrumentally check for compound precipitation upon dilution into your aqueous assay buffer.
By following these guidelines and protocols, researchers can confidently prepare solutions of 2-(1-Benzofuran-6-yloxy)acetic acid for in vitro screening, leading to more reliable and reproducible data.
References
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). Retrieved from [Link]
- Asiri, A., Tasleem, M., Al Said, M., Asiri, A., & Bakillah, A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. medicina, 61(8), 1500.
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Sangweni, B., Siwe-Noundou, X., & Krause, R. (2025). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Retrieved from [Link]
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- Nguyen, T. H. O., Le, T. V. A., & Nguyen, T. H. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3850.
- Gala, U., & Miller, M. A. (2021). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.
- Tapani, E., Alanen, K., & Grénman, R. (1996). Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923-926.
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LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
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Nguyen, T. H. O., Le, T. V. A., & Nguyen, T. H. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Academia. Retrieved from [Link]
- Gallego, M., Aleo, E., & Gómez-Lechón, M. J. (2000). Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro. Toxicology in Vitro, 14(4), 347-354.
-
Stock Solutions. (n.d.). CSHL Press. Retrieved from [Link]
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
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Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
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De-Guire, F., Le, C. M., & Liras, S. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? PubMed. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
- Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducatte, V., & Isambert, C. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
- Hadziabdic, J., & Becic, F. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Technium, 3(7), 1-10.
-
De-Guire, F., Le, C. M., & Liras, S. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran. Retrieved from [Link]
- Napiorkowska, M., Chylewska, A., Krolewska-Glowacka, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
-
Al-kassas, R., Mohsin, K., & Al-kassas, R. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Retrieved from [Link]
- Mansouri, K., Cariello, N. F., Korotcov, A., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
-
ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from [Link]
-
Chemaxon. (2023, April 27). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]
-
Mansouri, K., Cariello, N. F., Korotcov, A., & Williams, A. J. (2019). Scatter plots of the ChemAxon and ACD/Labs predictions for the... ResearchGate. Retrieved from [Link]
- Hewavitharana, G. G., Perera, D. N., & Navaratne, A. N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851.
-
Taylor & Francis Online. (n.d.). Substituted benzofuran – Knowledge and References. Retrieved from [Link]
-
Hewavitharana, G. G., Perera, D. N., & Navaratne, A. N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]
- Mansouri, K., Cariello, N. F., Korotcov, A., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
- Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structures.
- Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
-
Chemaxon. (2023, April 19). Predicting pKa. Retrieved from [Link]
-
Ricker, N. L., & Garlapati, C. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]
- Waghmare, P., & Sarsam, P. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research and Development, 10(5), 2321-0613.
- de Oliveira, G. G., & de la Ossa, M. A. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 118.
-
PubChem. (n.d.). 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]
- Basanagouda, M., Kulkarni, M. V., & Kulkarni, G. M. (2016). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid.
-
American Elements. (n.d.). 2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. acdlabs.com [acdlabs.com]
- 5. chemaxon.com [chemaxon.com]
- 6. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enfanos.com [enfanos.com]
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- 10. researchgate.net [researchgate.net]
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- 12. lifetein.com [lifetein.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-(1-Benzofuran-6-yloxy)acetic acid . Benzofuran derivatives are highly valued scaffolds in medicinal chemistry due to their diverse biological activities[1].
The standard preparation of this compound relies on a two-step sequence: the O-alkylation of 1-benzofuran-6-ol, followed by the saponification of the resulting ester intermediate[2][3]. Below, we detail the causality behind the chemical behavior, troubleshooting strategies for common pitfalls, and validated experimental protocols.
Synthesis Workflow Overview
Two-step synthetic workflow for 2-(1-Benzofuran-6-yloxy)acetic acid.
Troubleshooting & FAQs
Q1: Why is my overall yield low, and how can I shift the regioselectivity toward O-alkylation rather than C-alkylation? A1: The phenoxide ion generated from 1-benzofuran-6-ol is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the ortho/para carbons on the aromatic ring are "soft." To strongly favor O-alkylation, you must use a "hard" counterion like K⁺ or Cs⁺ (sourced from K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as DMF or acetone[2][4]. Using protic solvents or strong aqueous bases (like NaOH) during the alkylation step softens the nucleophile, promoting unwanted C-alkylation and premature ester hydrolysis[2].
Q2: I am observing incomplete conversion during the alkylation step. How can I drive the reaction to completion? A2: Incomplete conversion is typically caused by poor base solubility or insufficient electrophilic activation. Ensure your K₂CO₃ is finely powdered and strictly anhydrous. To kinetically drive the reaction, add a catalytic amount of potassium iodide (KI) (0.1 equivalents). This initiates an in situ Finkelstein reaction, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate. Maintain the reaction temperature strictly between 60–70 °C; exceeding 80 °C can lead to thermal degradation of the benzofuran core or promote background C-alkylation[2].
Q3: During the saponification step, I lose product or get a messy crude. What are the optimal conditions? A3: Harsh saponification conditions (e.g., refluxing with concentrated NaOH) can degrade the electron-rich benzofuran ring. Instead, utilize mild conditions: Lithium hydroxide (LiOH) in a THF/Methanol/Water mixture at room temperature[3]. Furthermore, product loss often occurs during workup. You must carefully acidify the aqueous layer to pH 2–3 using 1M HCl at 0 °C. Dropping the pH too low or adding concentrated acid rapidly at room temperature can cause acid-catalyzed ring opening of the benzofuran.
Mechanistic Pitfalls
Mechanistic pathways and common side reactions during alkylation.
Quantitative Data: Alkylation Optimization
The table below summarizes the causality between reaction parameters and the resulting yield/regioselectivity for the alkylation of 1-benzofuran-6-ol.
| Base | Solvent | Temp (°C) | Additive | Regioselectivity (O:C) | Expected Yield (%) |
| NaOH | H₂O/THF | RT | None | 60:40 | < 40% |
| K₂CO₃ | Acetone | 60 | None | 90:10 | 70–75% |
| K₂CO₃ | DMF | 65 | KI (cat.) | > 95:5 | 85–92% |
| Cs₂CO₃ | DMF | 65 | None | > 98:2 | 90–95% |
Validated Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1-benzofuran-6-yloxy)acetate
This protocol is designed as a self-validating system. The brine wash specifically ensures the complete removal of DMF, which otherwise artificially inflates crude yields and inhibits step 2.
-
Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 1-benzofuran-6-ol (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide anion[2].
-
Alkylation: Add ethyl bromoacetate (1.1 equiv) dropwise via syringe. Add KI (0.1 equiv) to accelerate the reaction.
-
Heating: Attach a reflux condenser and heat the mixture to 65 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting material should be consumed within 2–4 hours.
-
Workup: Cool the reaction to room temperature and quench by pouring into ice water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl or saturated brine (3 x 50 mL) to remove residual DMF[2]. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the intermediate ester.
Step 2: Saponification to 2-(1-Benzofuran-6-yloxy)acetic acid
This protocol uses mild conditions to preserve the benzofuran ring while ensuring complete ester cleavage.
-
Dissolution: Dissolve the crude ethyl 2-(1-benzofuran-6-yloxy)acetate in a 3:1:1 mixture of THF:MeOH:H₂O (to achieve a 0.3 M concentration).
-
Hydrolysis: Add LiOH monohydrate (2.0 equiv) in one portion. Stir the mixture at room temperature for 1–2 hours. Monitor by TLC until the higher-Rf ester spot disappears[3].
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH (do not heat above 35 °C).
-
Acidification: Dilute the remaining aqueous residue with distilled water and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2–3. A white to off-white precipitate will form.
-
Isolation: Filter the precipitated solid through a Büchner funnel, wash with ice-cold water to remove inorganic salts, and dry under high vacuum for 12 hours to afford pure 2-(1-benzofuran-6-yloxy)acetic acid.
References
1.[1] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI. Source: MDPI. URL: 2.[2] Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them - Benchchem. Source: Benchchem. URL: 3.[3] Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC. Source: NIH. URL: 4.[4] Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor - ResearchGate. Source: ResearchGate. URL:
Sources
Troubleshooting solubility issues of 2-(1-Benzofuran-6-yloxy)acetic acid in DMSO
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals encountering solubility bottlenecks with 2-(1-Benzofuran-6-yloxy)acetic acid in Dimethyl Sulfoxide (DMSO).
While DMSO is the industry standard for preparing high-concentration compound libraries, the unique structural dichotomy of this specific molecule creates complex solvation challenges. Below, we dissect the thermodynamic causes of these issues and provide validated, step-by-step workflows to rescue your stock solutions.
Part 1: Mechanistic Understanding of the Solubility Barrier
Before applying a fix, it is critical to understand the causality behind the precipitation. 2-(1-Benzofuran-6-yloxy)acetic acid possesses two conflicting structural domains:
-
The Lipophilic Core: The planar benzofuran ring engages in strong
stacking in the solid state, creating a high crystal lattice energy that resists solvation. -
The Hydrogen-Bonding Terminus: The carboxylic acid moiety forms robust intermolecular dimers.
While DMSO is a potent hydrogen-bond acceptor capable of disrupting these dimers, its efficacy is highly vulnerable to environmental factors:
-
The Hygroscopic Threat: DMSO rapidly absorbs atmospheric moisture. Because water is a terrible solvent for the hydrophobic benzofuran core, even trace amounts of water act as a potent anti-solvent. Empirical data across compound libraries shows that carboxylic acids are up to four times more likely to precipitate from "wet" DMSO compared to other chemotypes[1].
-
Anion Solvation Deficits: If the compound ionizes, solubility can unexpectedly drop. DMSO is a polar aprotic solvent; while it solvates cations well, it is a notoriously poor solvator of localized anions (like a bare carboxylate)[1].
Part 2: Diagnostic Troubleshooting Workflow
Use the following decision tree to systematically identify and resolve the root cause of your solubility failure.
Diagnostic decision tree for resolving carboxylic acid precipitation in DMSO.
Part 3: Quantitative Optimization Matrix
The table below summarizes the variables you can manipulate to force 2-(1-Benzofuran-6-yloxy)acetic acid into solution, ranked by their mechanistic impact.
| Variable | Standard Condition | Optimized Condition | Impact on Solvation | Mechanistic Rationale |
| Solvent Hydration | Benchtop DMSO (>0.1% | Anhydrous DMSO (<0.005% | Critical | Prevents water from acting as an anti-solvent for the lipophilic benzofuran core, maintaining the DMSO solvation shell[2]. |
| Thermal Energy | Ambient (20-25°C) | 37°C + Bath Sonication | Moderate | Endothermic solvation is accelerated by heat; cavitation from sonication breaks |
| Chemical Additive | Neutral Acid | 1.1 eq DIPEA (Hünig's Base) | High | Converts the acid to a bulky organic salt. The diisopropyl groups prevent tight crystal lattice packing[3]. |
| Co-solvent | 100% DMSO | 80% DMSO / 20% THF | High | THF provides superior cooperative solvation for the ether linkage and benzofuran ring[2]. |
Part 4: Validated Experimental Protocols
To ensure scientific integrity, do not simply mix reagents. Follow these self-validating protocols to guarantee your stock concentration is accurate and stable.
Protocol A: Preparation of Anhydrous Stock Solutions
Objective: Prevent water-induced anti-solvent effects and ensure complete dissolution of the neutral acid.
-
Desiccation: Store the lyophilized 2-(1-Benzofuran-6-yloxy)acetic acid powder in a vacuum desiccator over Drierite for at least 24 hours prior to use.
-
Solvent Handling: Open a fresh, sealed ampoule of anhydrous DMSO (≥99.9%, water ≤0.005%). Do not use a previously opened benchtop bottle.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Thermal Agitation: Place the sealed vial in a thermostatic block at 37°C. Apply bath sonication for 10 minutes.
-
Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the solution is a micro-suspension, not a true solution. Proceed to Protocol B.
Protocol B: Bulky Organic Cation Rescue Strategy
Objective: Disrupt
-
Initial Suspension: Begin with the turbid suspension generated in Protocol A.
-
Base Addition: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension[3].
-
Equilibration: Vortex vigorously for 60 seconds. The bulky diisopropyl groups of the protonated DIPEA prevent the resulting carboxylate salt from forming an insoluble lattice, while the ionic nature enhances interaction with the polar DMSO.
-
Self-Validation Step: Centrifuge at 10,000 x g for 5 minutes. Extract 10 µL of the supernatant, dilute into mobile phase, and quantify via HPLC-UV against a standard curve to confirm the dissolved concentration matches your theoretical yield.
Part 5: Frequently Asked Questions (FAQs)
Q1: My stock solution was perfectly clear yesterday, but after one freeze-thaw cycle, it precipitated. Why did this happen? A: This is a classic thermodynamic failure caused by moisture and polymorph shifts. DMSO freezes at 18.5°C. When a frozen DMSO stock is thawed, condensation introduces trace amounts of water into the vial. Because water is a potent anti-solvent for the benzofuran core, the solubility equilibrium crashes. Furthermore, the freeze-thaw process provides nucleation sites, causing the compound to crystallize into a lower-energy, less soluble polymorph[1]. Resolution: Always aliquot your clear stock solutions into single-use, tightly sealed vials to entirely avoid freeze-thaw cycles.
Q2: Can I use an inorganic base like NaOH to form the salt and improve solubility in DMSO? A: No, this is highly discouraged. While NaOH works exceptionally well in aqueous environments, DMSO is a polar aprotic solvent. It lacks the ability to donate hydrogen bonds, making it a very poor solvator for small, localized anions and cations[1]. An inorganic sodium salt of your compound will likely be less soluble in pure DMSO than the neutral acid. Always opt for bulky organic bases (like DIPEA or Triethylamine) when working in pure organic solvents[3].
Q3: I need to dilute this DMSO stock into an aqueous assay buffer for an in vitro screen. How do I prevent the compound from crashing out upon dilution?
A: This is governed by the pH-partition hypothesis[4]. When diluting into an aqueous buffer, the lipophilic benzofuran moiety will force immediate precipitation if the pH of the buffer is below the
References
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
Reddit (r/Chempros). Reaction intermediate being poorly soluble - any workarounds?[Link]
Sources
Minimizing side reactions during benzofuran-6-yloxyacetic acid alkylation
Current Status: Online | Tier 3 Support: Process Optimization
Welcome. You have accessed the advanced troubleshooting hub for the alkylation of 6-hydroxybenzofuran derivatives. This guide addresses the critical challenge of synthesizing benzofuran-6-yloxyacetic acid (and its esters) while suppressing thermodynamic side reactions.
Module 1: The Diagnostic Hub (Mechanistic Insight)
The Core Challenge: Ambident Nucleophilicity
The synthesis of benzofuran-6-yloxyacetic acid typically involves the
The phenolate ion generated at the 6-position is an ambident nucleophile . It possesses two reactive centers:
-
Oxygen (Kinetic Control): Leads to the desired ether product (O-alkylation).
-
Ring Carbon (Thermodynamic Control): Leads to unwanted C-alkylation (ortho/para isomers), particularly at the C5 or C7 positions.
Critical Failure Pathways
The following decision tree illustrates the mechanistic divergence that determines your yield.
Figure 1: Mechanistic divergence in phenolate alkylation. Green paths indicate optimal conditions; red paths indicate common failure modes.
Module 2: Protocol Optimization (The "How")
To maximize O-alkylation, you must destabilize the ion pair between the phenolate and the cation. This "frees" the oxygen atom, making it more nucleophilic.
The "Cesium Effect" Protocol
We recommend shifting from standard Potassium Carbonate (
Optimized Experimental Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents solvate cations well but leave anions (the nucleophile) "naked" and reactive. Avoid alcohols , which H-bond to the phenolate and block O-alkylation [3]. |
| Base | Promotes the "Cesium Effect" for exclusive O-alkylation. If cost is prohibitive, use | |
| Electrophile | Ethyl Bromoacetate | Bromides are better leaving groups than chlorides (Chloroacetic acid), allowing the reaction to proceed at lower temperatures ( |
| Temperature | Reflux (ACN) or | Sufficient energy to overcome activation barrier, but low enough to prevent C-alkylation. |
Step-by-Step Methodology
-
Charge: In a dry flask under inert atmosphere (
), dissolve 6-hydroxybenzofuran (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration). -
Deprotonation: Add
(1.5 eq). Stir at Room Temperature (RT) for 30 minutes. Note: The solution may change color as the phenolate forms. -
Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq).
-
Reaction: Heat to mild reflux (
) for 2-4 hours. Monitor by TLC/HPLC. -
Hydrolysis (If Acid is Target): Once the ester is formed, treat with LiOH (aq) / THF at RT to hydrolyze the ester to the final Benzofuran-6-yloxyacetic acid without degrading the ether linkage.
Module 3: Troubleshooting Matrix (FAQs)
Q1: I am observing significant amounts of C-alkylated side products. Why?
Diagnosis: This is a classic thermodynamic control issue.
-
Cause: You are likely using a protic solvent (Ethanol/Methanol) or a "hard" counter-ion (Sodium/Lithium). Protic solvents form hydrogen bonds with the phenolate oxygen, effectively "shielding" it.[1] The "softer" carbon ring then becomes the available nucleophile [3].
-
Fix: Switch to DMF or Acetone . If using
, add a catalytic amount of KI (Finkelstein condition) to keep the reaction faster at lower temperatures.
Q2: My reaction stalled, and adding more alkyl halide didn't help.
Diagnosis: Surface passivation or "caking."
-
Cause: In anhydrous solvents, inorganic bases like
can form a crust on the flask bottom, reducing surface area. -
Fix: Use finely ground (powdered) base, not granular. Ensure vigorous stirring. The use of
often mitigates this due to its superior solubility in organic solvents compared to potassium salts [2].[2]
Q3: I see a byproduct that matches the mass of the starting material + alkyl group, but it's not the product.
Diagnosis: This is likely the O-C rearrangement (Claisen-type) or direct C-alkylation.
-
Cause: High reaction temperatures (
) favor the thermodynamic C-alkylated product. -
Fix: Lower the temperature. Switch from Chloroacetic acid (requires high heat) to Bromoacetic acid (reacts at lower heat).
Q4: Can I use Sodium Hydride (NaH) to speed this up?
Diagnosis: Risky.
-
Risk: While NaH is a strong base that ensures complete deprotonation, the resulting "naked" phenolate is extremely reactive. Without the modulating effect of the Cesium counter-ion, the high energy state may lead to non-selective alkylation or polymerization of the benzofuran ring. Stick to Carbonate bases for regioselectivity.
References
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2][3][4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2][3][4] Synthetic Communications, 25(9), 1367–1370.[4] Link
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Praktische Chemie, 341(2), 186-190. Link
-
PharmaXChange. (2011). Phenolates: O-alkylation and C-alkylation Conditions. PharmaXChange Notes. Link
-
Duan, Y., et al. (2016). Recent advances in the synthesis of benzofurans.[5][6][7] Tetrahedron Letters, 57(45), 4940-4948. Link
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]
Technical Support Center: Purification of 2-(1-Benzofuran-6-yloxy)acetic acid
[1][2][3]
Case ID: PUR-BF6-AA Status: Active Topic: Impurity Removal & Crystallization Troubleshooting Applicable For: Intermediate synthesis (e.g., TAK-875 analogs), Fragment-based drug discovery.[1][2][3]
Executive Summary & Impurity Profiling
The Challenge: Synthesizing 2-(1-Benzofuran-6-yloxy)acetic acid typically involves the alkylation of 6-hydroxybenzofuran with a haloacetic acid (or ester) via Williamson ether synthesis.[1][2][3] The resulting crude often contains specific, stubborn impurities that degrade stability and biological assay performance.[3]
The "Enemy" Profile: Before initiating purification, identify which impurity class is dominating your crude profile.[2][3]
| Impurity Type | Likely Source | Chemical Behavior | Detection Method |
| Starting Phenol (6-hydroxybenzofuran) | Incomplete conversion | Weakly acidic ( | TLC (UV active, lower |
| Ester Intermediate (Ethyl/Methyl ester) | Incomplete hydrolysis | Neutral.[2][3] Insoluble in aqueous base. | TLC (Higher |
| Colored Oligomers | Oxidation of electron-rich benzofuran ring | Complex polarity.[1][2] Often "tar-like" or pink/red.[1][2] | Visual inspection (Sticky oil/gum).[2][3] |
| Inorganic Salts | Reaction byproducts (KBr, NaCl) | Ionic.[2][3] Water-soluble.[1][4] | Ash test, Flame test.[2][3] |
Primary Purification Protocol: The "pH Swing"
Mechanism of Action:
This protocol exploits the acidity difference between the Carboxylic Acid product (
Workflow Diagram
Caption: Differential extraction logic separating the target carboxylic acid from phenolic starting materials based on pKa thresholds.
Step-by-Step Protocol
-
Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL per gram of crude).
-
Note: Do not use DCM if you plan to extract with water, as emulsions are more common.[3]
-
-
Salt Removal: Wash the organic phase once with brine/water (1:1). Discard aqueous.
-
Selective Extraction (Critical Step): Extract the organic phase with Saturated Sodium Bicarbonate (
) (2x volumes).[2][3] -
Separation:
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1N HCl (or 2M H2SO4) with stirring until pH reaches ~1-2.
-
Observation: The product should precipitate as a white/off-white solid.[1]
-
-
Isolation: Filter the solid. If the product "oils out" instead of precipitating, proceed to Module 3 .
Troubleshooting Crystallization & "Oiling Out"
Issue: Phenoxyacetic acid derivatives are notorious for "oiling out" (forming a second liquid phase) rather than crystallizing, especially if impurities lower the melting point.
Solvent Selection Guide
| Solvent System | Polarity | Outcome | Recommendation |
| Ethanol / Water | High | Good crystals, but risk of oiling if water added too fast.[1][2] | Primary Choice. Dissolve in min. hot EtOH, add warm water to turbidity, cool slowly. |
| Toluene / Heptane | Low | Excellent for removing colored non-polar impurities.[2] | Secondary Choice. Use if product is sticky/colored. |
| Ethyl Acetate / Hexane | Medium | Good for final polishing.[2] | Use for recrystallizing dried material from the pH swing. |
The "Oiling Out" Rescue Workflow
If your product forms a sticky oil at the bottom of the flask during acidification or recrystallization:
-
Re-dissolve: Add a small amount of the "good" solvent (e.g., Ethanol) and heat until the oil dissolves into the supernatant.[2][3]
-
Seed: Add a single seed crystal of pure product (if available) or scratch the glass wall with a glass rod at the liquid-air interface.[2]
-
Slow Cool: Wrap the flask in a towel to slow the cooling rate. Do not plunge directly into ice.
-
Trituration: If the oil persists upon cooling, decant the supernatant and add cold Hexane or Diethyl Ether.[3] Grind the oil with a spatula under the solvent to induce nucleation.[3]
Frequently Asked Questions (FAQs)
Q: My product is pink/reddish even after pH swing. How do I fix this? A: Benzofuran derivatives are electron-rich and prone to oxidation, forming colored quinone-like species.[1][2]
-
Fix: Dissolve the solid in hot Ethanol/Water. Add Activated Carbon (5 wt%) , stir for 15 minutes at reflux, and filter hot through Celite. The carbon will adsorb the planar, colored aromatic impurities.[3]
Q: Can I use NaOH instead of NaHCO3 for the extraction?
A: No. NaOH is a strong base (
Q: I suspect my ester hydrolysis was incomplete. How do I remove the ester? A: The pH Swing (Module 2) automatically removes the ester.[2] Since the ester has no acidic proton, it will remain in the organic layer during the Bicarbonate extraction, while your target acid moves to the aqueous layer.[3]
Q: The NMR shows a singlet at ~4.6 ppm and multiplets at ~6.8-7.5 ppm.[1] Is this my product? A: Yes.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989 .[3] (Standard reference for Williamson Ether Synthesis and Acid/Base separation logic).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2][3] Butterworth-Heinemann, 2013 .[1][2][3] (Source for general phenoxyacetic acid recrystallization solvents).[2][3]
-
BenchChem Technical Data. Recrystallization solvents for phenoxyacetic acid derivatives. (Accessed 2024).[3]
-
PubChem Compound Summary. 6-Hydroxybenzofuran (CAS 13196-11-7) & Phenoxyacetic Acid derivatives.[1][2] National Library of Medicine. (Source for pKa estimates and solubility profiles).[3]
-
Negi, A. et al. Synthesis and Biological Evaluation of Benzofuran Derivatives.Journal of Chemistry, 2013 .[2][3] (Context for benzofuran synthesis pathways).
Sources
- 1. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
Purification strategies for high-purity 2-(1-Benzofuran-6-yloxy)acetic acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated troubleshooting and protocol hub for the isolation and purification of 2-(1-Benzofuran-6-yloxy)acetic acid (CAS: 2137660-26-3) 1. As drug development professionals, you know that the benzofuran scaffold is a privileged structure. However, the ether-linked acetic acid moiety presents specific purification challenges—namely, the persistence of unreacted phenols, ester intermediates, and positional isomers.
This guide moves beyond generic protocols. Here, we dissect the causality of each purification phase, ensuring your workflows are robust, self-validating, and scalable.
Workflow for the purification of 2-(1-Benzofuran-6-yloxy)acetic acid.
Module 1: The First Pass – Acid-Base Extraction
The Causality: The pKa of the carboxylic acid group in aryloxyacetic acids typically ranges from 3.0 to 3.5. By manipulating the pH, we can force the molecule to partition between aqueous and organic phases, leaving behind neutral and basic impurities 2.
Mechanistic flowchart of pH-driven acid-base extraction for aryloxyacetic acids.
Troubleshooting & FAQs
Q: My product is crashing out as a gummy oil instead of a solid during the acidification step. What is happening? A: This "oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in the solvent mixture, or when residual organic solvents (like THF or acetone from the reaction) are still present in the aqueous phase. Solution: Before acidifying, wash the basic aqueous layer with ethyl acetate or diethyl ether to remove trace organics. Ensure the aqueous layer is cooled to <5°C in an ice bath before dropwise addition of 6M HCl. The rapid change in pH at low temperatures forces kinetic crystallization rather than oiling.
Q: I am losing yield during the base extraction. Is the molecule degrading? A: No, 2-(1-Benzofuran-6-yloxy)acetic acid is highly stable under mild basic conditions. Yield loss usually stems from using too weak a base (e.g., NaHCO3, pKa ~6.4), which may not fully deprotonate the acid if the solution is highly concentrated. Use 1M NaOH or KOH to ensure complete conversion to the water-soluble sodium/potassium salt.
Step-by-Step Protocol: pH-Driven Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).
-
Deprotonation: Add 1M NaOH (aq) in a 1:1 volume ratio. Stir vigorously for 15 minutes to ensure complete biphasic transfer.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous phase (contains the target sodium salt). Discard the upper organic phase (contains unreacted 6-hydroxybenzofuran and alkylating agents).
-
Organic Wash: Wash the aqueous phase once more with fresh Ethyl Acetate to remove trace neutral impurities.
-
Acidification: Cool the aqueous phase to 0-5°C. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches 1.0–2.0.
-
Isolation: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.
-
Self-Validating Checkpoint: Spot the final aqueous filtrate on a TLC plate. If the target spot is absent under UV (254 nm), precipitation is quantitatively complete.
Module 2: Achieving >98% Purity – Recrystallization
The Causality: Acid-base extraction removes chemically distinct impurities, but structurally similar byproducts will co-precipitate. Recrystallization leverages differential solubility and the strong intermolecular hydrogen bonding of the carboxylic acid dimers, often utilizing an acetone/water system 3.
Quantitative Data: Solvent System Selection
| Solvent System | Typical Yield (%) | Purity (%) | Mechanistic Rationale |
| Acetone / Water (1:1) | 75 - 85% | >98.0% | High temp disrupts H-bonding; water drives hydrophobic benzofuran precipitation. |
| Toluene | 60 - 70% | >95.0% | Relies on steep temperature-dependent solubility curve of the acid dimer. |
| Ethyl Acetate / Hexane | 80 - 90% | >97.0% | Classic anti-solvent crystallization; keeps polar impurities in solution. |
Troubleshooting & FAQs
Q: I tried recrystallizing from acetone/water, but the recovery was extremely low (<40%). A: You likely added too much water or did not allow sufficient time for the crystal lattice to form. Aryloxyacetic acids form strong dimers; water disrupts this, but too much water increases the dielectric constant so rapidly that it traps the molecule in a supersaturated state. Solution: Dissolve the solid in the minimum amount of boiling acetone. Add hot water dropwise only until the solution becomes slightly cloudy (the cloud point). Add one drop of acetone to clear it, then allow it to cool slowly to room temperature before moving to an ice bath.
Step-by-Step Protocol: Acetone/Water Recrystallization
-
Place the intermediate solid in a round-bottom flask equipped with a reflux condenser.
-
Add a minimum volume of boiling acetone until complete dissolution is achieved.
-
Maintain heating and add hot distilled water dropwise until a persistent turbidity (cloud point) is observed.
-
Add 1-2 drops of hot acetone to clarify the solution.
-
Remove from heat. Allow the flask to cool ambiently to 25°C over 2 hours (this slow cooling promotes large crystal growth and excludes impurities from the lattice).
-
Chill in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filter, wash with ice-cold 10% acetone/water, and dry under high vacuum at 40°C for 12 hours.
-
Self-Validating Checkpoint: Perform a melting point determination. A sharp melting point range (<1.5°C) validates crystal lattice homogeneity and the absence of trapped solvent.
Module 3: Reaching >99.5% Purity – Preparative HPLC
The Causality: For drug development and in vivo testing, purity must exceed 99.5%. Preparative HPLC is the only reliable method to separate closely eluting positional isomers (e.g., 2-(1-Benzofuran-5-yloxy)acetic acid vs. the 6-yloxy target).
Quantitative Data: Chromatographic Conditions
| Parameter | Specification | Scientific Rationale |
| Stationary Phase | C18 Reverse Phase (5 µm, 100 Å) | Hydrophobic retention of the benzofuran core. |
| Mobile Phase A | Water + 0.1% TFA | Suppresses carboxylic acid ionization (pH < pKa), preventing peak tailing. |
| Mobile Phase B | Acetonitrile | Stronger elution strength than MeOH; sharper peaks for aromatic ethers. |
| Gradient | 10% to 90% B over 30 min | Ensures separation of closely eluting positional isomers. |
| Detection | UV at 254 nm and 280 nm | Captures the extended conjugation of the benzofuran chromophore. |
Troubleshooting & FAQs
Q: My peak shape is heavily tailing, and I am getting poor resolution between the target and a closely eluting impurity. A: Carboxylic acids interact strongly with residual silanol groups on the silica backbone of the C18 stationary phase. Furthermore, if the pH of the mobile phase is near the pKa of the acid (~3.5), the molecule exists in a mixed ionization state, leading to peak broadening. Solution: Ensure your Mobile Phase A contains an acidic modifier (0.1% Trifluoroacetic acid or 0.1% Formic acid) to suppress ionization. The pH of the mobile phase must be at least 1-2 units below the pKa of the analyte (target pH ~2.0).
-
Self-Validating Checkpoint: Re-inject a fraction of the collected peak on an analytical HPLC using an orthogonal column chemistry (e.g., Phenyl-Hexyl). A single, symmetrical peak validates absolute purity.
References
-
ChemSrc. "2-(1-Benzofuran-6-yloxy)acetic acid | CAS: 2137660-26-3". ChemSrc Database.[Link]
-
MDPI. "A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)". Molecules.[Link]
-
Taylor & Francis. "Synthesis of focused library of novel aryloxyacids and pyrazoline derivatives: Molecular docking studies and antimicrobial investigation". Journal of Receptors and Signal Transduction.[Link]
Sources
Technical Support Guide: Overcoming Steric Hindrance in 2-(1-Benzofuran-6-yloxy)acetic Acid Derivatives
Executive Summary & Scaffold Overview
The 2-(1-Benzofuran-6-yloxy)acetic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for PPAR agonists, anti-inflammatory agents, and antimicrobial compounds. The ether linkage at the C6 position is critical for orienting the carboxylic acid tail, which often acts as a key pharmacophore for hydrogen bonding or salt bridge formation within a receptor pocket.
The Problem: Steric hindrance in this scaffold typically manifests in two distinct phases:
-
Synthetic Lethality: Inability to introduce the oxyacetic acid tail at C6 due to bulky substituents at C5 or C7 (e.g., tert-butyl, halogens, or aryl groups).
-
Conformational Lock: Restricted rotation of the ether bond prevents the carboxylic acid from adopting the bioactive conformation, reducing potency.
This guide provides field-proven protocols to overcome these barriers, moving beyond standard textbook Williamson ether synthesis conditions.
Troubleshooting Module: Synthetic Bottlenecks
Issue 1: Failed O-Alkylation at C6
Symptom: You are attempting to react a substituted 6-hydroxybenzofuran with ethyl bromoacetate or chloroacetic acid, but yields are <20%, or you observe significant starting material recovery.
Root Cause: If positions C5 or C7 bear bulky groups (e.g., -tBu, -iPr, -CF3), the oxygen nucleophile at C6 is sterically shielded. Standard bases like
Protocol A: The "Cesium Effect" Optimization
Cesium has a larger ionic radius (1.67 Å) compared to potassium (1.38 Å), leading to a looser ion pair with the phenoxide. This increases the nucleophilicity of the oxygen atom ("naked anion" effect).
Step-by-Step Protocol:
-
Solvent Switch: Abandon Acetone or Acetonitrile. Use DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These polar aprotic solvents solvate the cation effectively.
-
Base: Use Cesium Carbonate (
) (1.5 – 2.0 eq). -
Catalyst: Add Tetrabutylammonium iodide (TBAI) (10 mol%). This facilitates the Finkelstein reaction in situ (converting chloroacetate to the more reactive iodoacetate).
-
Temperature: Heat to 80–90 °C .
-
Stoichiometry: Use a slight excess of the alkylating agent (1.2 – 1.5 eq).
Data Comparison: Yield Improvement
| Conditions | Substituents (C5/C7) | Yield (%) | Notes |
| H / H | 85% | Standard works for unhindered. | |
| t-Bu / H | 12% | Steric failure. | |
| t-Bu / H | 78% | Cesium effect active. | |
| t-Bu / Cl | 92% | Iodide catalysis critical. |
Issue 2: Competition with C-Alkylation
Symptom: You observe a new spot on TLC that is not the ether. NMR shows loss of the aromatic proton at C5 or C7. Root Cause: Phenoxides are ambident nucleophiles. In highly hindered systems, O-alkylation is retarded, allowing C-alkylation (on the ring carbon) to compete. Solution:
-
Switch to Mitsunobu Conditions: Avoid the anionic mechanism entirely. React the 6-hydroxybenzofuran with methyl glycolate (HO-CH2-COOMe) using
and DIAD/DEAD. This mechanism activates the alcohol (glycolate) rather than the phenol, altering the steric trajectory.
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for selecting the correct alkylation strategy based on the steric environment of your benzofuran core.
Caption: Logic flow for optimizing O-alkylation based on steric environment at C5/C7 positions.
Troubleshooting Module: Downstream Derivatization
Issue 3: Coupling the Acid to Hindered Amines
Symptom: After hydrolyzing the ester to the free acid (2-(1-benzofuran-6-yloxy)acetic acid), standard amide coupling (EDC/HOBt) to a bulky amine fails.
Root Cause: The ether oxygen at C6 can donate electron density into the ring, but the methylene linker (
Protocol B: The Acid Chloride Activation When coupling reagents like HATU fail due to extreme bulk, the highly reactive acid chloride intermediate is preferred.
-
Activation: Dissolve the acid in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF . Stir until gas evolution ceases (1 hr).
-
Evaporation: Remove solvent in vacuo to eliminate excess HCl/oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM. Add the bulky amine and DIPEA (Hunig's base) or 2,6-Lutidine (if base-sensitive).
-
Note: 2,6-Lutidine is less sterically hindered around the nitrogen lone pair than DIPEA, but bulky around the ring, preventing it from acting as a nucleophile itself.
-
Frequently Asked Questions (FAQs)
Q1: My product precipitates as a "brick dust" solid and is insoluble in everything. How do I purify it?
-
A: Benzofuran derivatives are planar and prone to
stacking, leading to poor solubility.-
Tactic: Do not attempt column chromatography. Instead, perform a trituration .
-
Solvent System: Boil the crude solid in Methanol or Ethanol . If it doesn't dissolve, cool it. Impurities often stay in the mother liquor, while the pure product remains solid. Filter and wash with cold ether.
-
Q2: Can I use microwave irradiation to overcome the steric barrier?
-
A: Yes. Microwave heating (120 °C, 10–20 mins) in DMF often drives the O-alkylation of hindered phenols to completion where thermal heating fails. Ensure you use a sealed vessel to prevent solvent loss.
Q3: Does the position of the ether oxygen affect biological activity?
-
A: Absolutely. The 6-position is often chosen to mimic the phenolic oxygen of tyrosine or the hydroxy group of natural ligands (e.g., estrogen). Steric bulk near this oxygen can prevent the "clamp" mechanism of many enzymes. If activity is lost despite successful synthesis, consider using a longer linker (e.g., propionic acid derivative) to push the carboxylic acid away from the steric clash zone.
References
-
BenchChem. (2025).[1][2][3] Troubleshooting guide for Williamson ether synthesis with secondary iodides. Retrieved from 2
-
Oreate AI. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Retrieved from 4
-
Song, S.-Y., et al. (2015).[5] An improved and scale-up synthesis of 6-hydroxybenzofuran. Research on Chemical Intermediates. Retrieved from 5[5]
-
Chemistry Steps. (2022). Williamson Ether Synthesis – Mechanism and Troubleshooting. Retrieved from 6
-
ACS Publications. (2015). Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative 1H NMR Analysis Guide: 2-(1-Benzofuran-6-yloxy)acetic acid
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-(1-Benzofuran-6-yloxy)acetic acid . This content is structured to assist researchers in the structural validation and quality control of this pharmacophore, specifically comparing its spectral "performance" (diagnostic distinctiveness) against critical alternatives such as synthetic precursors and regioisomers.
Executive Summary & Application Context
2-(1-Benzofuran-6-yloxy)acetic acid is a critical intermediate in the synthesis of biologically active benzofuran derivatives, often employed as scaffolds for anti-inflammatory and antimicrobial agents. In drug development, the "performance" of an analytical method is defined by its ability to unequivocally confirm structure and purity.
For this molecule, 1H NMR is the gold standard for distinguishing the 6-substituted regioisomer from its 5-substituted analog (a common impurity in cyclization reactions) and confirming the complete alkylation of the 6-hydroxybenzofuran precursor . This guide details the diagnostic signals required to validate these structural features.
Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first map the proton environments. The molecule consists of a bicyclic aromatic core (benzofuran) substituted at the 6-position with an oxyacetic acid tail.
The Molecule: 2-(1-Benzofuran-6-yloxy)acetic acid[1][2][3]
-
Formula: C₁₀H₈O₄
-
Key Functional Groups: Carboxylic acid, Ether linkage, Benzofuran ring.
-
Solvent System: DMSO-d₆ is recommended over CDCl₃ to ensure solubility of the carboxylic acid moiety and to prevent aggregation broadening.
Diagram: Structural Logic & Connectivity
The following diagram visualizes the proton environments and their expected splitting logic.
Caption: Connectivity map showing predicted chemical shifts and coupling relationships for the 6-substituted isomer.
Comparative Performance Analysis
This section compares the target molecule's spectrum against its primary "alternatives": the starting material (Precursor) and the structural isomer (Regioisomer).
Comparison A: Synthesis Monitoring (Precursor vs. Product)
Objective: Confirm conversion of 6-Hydroxybenzofuran to the ether product.
| Feature | Precursor: 6-Hydroxybenzofuran | Product: 2-(1-Benzofuran-6-yloxy)acetic acid | Diagnostic Action |
| Phenolic Proton | Singlet ~9.5 ppm (Ar-OH) | Absent | Disappearance confirms reaction of the hydroxyl group. |
| Methylene Group | Absent | Singlet ~4.75 ppm (2H) | Appearance confirms attachment of the acetic acid tail. |
| Acid Proton | Absent | Broad Singlet ~12-13 ppm | Confirms presence of carboxylic acid (exchangeable). |
| Aromatic Region | H7 is shielded (~6.8 ppm) | H7 shifts slightly downfield due to alkylation. | Minor shift, less diagnostic than the aliphatic region. |
Comparison B: Regioisomer Differentiation (6- vs. 5-Substituted)
Objective: Distinguish the target (6-isomer) from the 5-isomer (common impurity if starting from 5-hydroxybenzofuran).
-
Mechanism: The substitution pattern dictates the splitting (multiplicity) of the aromatic protons.
| Proton | Target: 6-Substituted | Alternative: 5-Substituted | Performance Insight |
| H7 (C7-H) | d (J~2Hz) or s (Meta to H5) | d (J~8.5Hz) (Ortho to H6) | CRITICAL: In the 6-isomer, H7 has no ortho neighbor, appearing as a narrow doublet or singlet. In the 5-isomer, H7 has an ortho neighbor (H6), appearing as a wide doublet. |
| H4 (C4-H) | d (J~8.5Hz) (Ortho to H5) | d (J~2Hz) or s (Meta to H6) | CRITICAL: H4 in the 6-isomer is a wide doublet. In the 5-isomer, H4 is isolated (no ortho neighbor), appearing as a narrow doublet/singlet. |
Experimental Protocol
To generate reproducible data comparable to literature standards, follow this protocol.
Sample Preparation[4][5]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? CDCl₃ often leads to poor solubility of the carboxylic acid and broad peaks due to dimerization. DMSO breaks these dimers, sharpening the signals.
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).
-
Mixing: Sonicate for 30 seconds to ensure complete homogeneity.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (Standard 1D Proton)
-
Relaxation Delay (D1): ≥ 1.0 second (Ensure quantitative integration of aromatic protons).
-
Scans (NS): 16 or 32 (Sufficient for >5mg sample).
-
Spectral Width: 14 ppm (to capture the COOH proton).
-
Temperature: 298 K (25°C).
Detailed Spectral Data (Predicted/Derived)
Based on substituent effects and analogous benzofuran derivatives [1][2].
Solvent: DMSO-d₆ Reference: TMS (0.00 ppm)
| Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment |
| 12.95 | br s | 1H | - | -COOH (Carboxylic Acid) |
| 7.92 | d | 1H | 2.2 | H-2 (Furan ring) |
| 7.55 | d | 1H | 8.5 | H-4 (Benzene ring) |
| 7.18 | d | 1H | 2.0 | H-7 (Benzene ring, meta coupled) |
| 6.95 | dd | 1H | 8.5, 2.0 | H-5 (Benzene ring) |
| 6.88 | d | 1H | 2.2 | H-3 (Furan ring) |
| 4.76 | s | 2H | - | -O-CH₂- (Methylene) |
Analysis Workflow Diagram
The following flowchart illustrates the decision-making process for verifying the product.
Caption: Step-by-step logic for spectral validation of the target compound.
References
Technical Comparison Guide: LC-MS/MS Profiling of 2-(1-Benzofuran-6-yloxy)acetic acid
This guide provides a technical comparison of analytical methodologies for 2-(1-Benzofuran-6-yloxy)acetic acid , focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
2-(1-Benzofuran-6-yloxy)acetic acid (BFAA) is a critical heterocyclic building block and potential metabolite in the development of benzofuran-class pharmaceuticals (e.g., anti-arrhythmics, uricosurics). Its quantification is challenging due to its polar acidic nature and high structural similarity to potential biological matrices.
This guide compares the Negative-Mode ESI LC-MS/MS workflow (the "Gold Standard") against alternative detection methods (HPLC-UV and GC-MS). We demonstrate that ESI(-) offers superior sensitivity and specificity through distinct fragmentation pathways, specifically the characteristic decarboxylation and ether cleavage events.
Fragmentation Mechanism & Mass Spectrometry
Understanding the gas-phase behavior of BFAA is prerequisite to method development. The compound (
The Fragmentation Pathway (ESI Negative Mode)
In Electrospray Ionization (ESI) negative mode, BFAA readily deprotonates to form the precursor ion
-
Primary Transition (Quantifier): Loss of
(44 Da) via decarboxylation. This is the most energetically favorable pathway for phenoxyacetic acid derivatives, yielding a stable ion at m/z 147 . -
Secondary Transition (Qualifier): Cleavage of the ether bond (
-cleavage relative to the aromatic ring), resulting in the 6-hydroxybenzofuran anion at m/z 133 .
Visualization: Fragmentation Pathway
The following diagram illustrates the proposed fragmentation logic used for Multiple Reaction Monitoring (MRM) transitions.
Figure 1: Proposed ESI(-) fragmentation pathway for 2-(1-Benzofuran-6-yloxy)acetic acid showing primary quantifier and qualifier ions.[1]
Comparative Analysis: LC-MS/MS vs. Alternatives
The following analysis compares the ESI(-) LC-MS/MS method against HPLC-UV (common in QC) and GC-MS (common in impurity profiling).
Performance Matrix
| Feature | LC-MS/MS (ESI-) | HPLC-UV (254 nm) | GC-MS (EI) |
| Sensitivity (LOD) | High (pg/mL) | Moderate ( | High (ng/mL) |
| Specificity | Excellent (MRM filters matrix) | Low (Co-elution risk) | High (Spectral fingerprint) |
| Sample Prep | Simple (Protein Precip.) | Simple (Dilute & Shoot) | Complex (Derivatization req.) |
| Linearity | |||
| Throughput | High (< 5 min run) | Moderate (10-15 min) | Low (30+ min cycle) |
In-Depth Technical Assessment
1. LC-MS/MS (The Superior Choice)[2]
-
Mechanism: Uses the acidic moiety for efficient ionization in negative mode.[2]
-
Why it wins: The specific transition
eliminates background noise common in biological matrices. Unlike UV, it does not require baseline separation from all impurities, allowing for faster "ballistic" gradients. -
Protocol Note: Use a C18 column with an acidic mobile phase (0.1% Formic Acid). While high pH enhances ionization, it reduces retention on C18. A "Post-Column Infusion" of base (e.g., Ammonium Hydroxide) can be used to boost sensitivity if strictly necessary, but standard acidic conditions usually suffice for this compound class [1].
2. GC-MS (The Alternative)
-
Limitation: BFAA is non-volatile due to the carboxylic acid and polar ether linkage. Direct injection leads to thermal degradation.
-
Requirement: Must undergo derivatization (e.g., methylation with
-Methanol or silylation with BSTFA) to form the ester. This adds a critical source of error and variability to the workflow [2].
3. HPLC-UV (The Legacy Method)
-
Limitation: While the benzofuran ring absorbs well at 254 nm, the method lacks the selectivity to distinguish BFAA from structural isomers or metabolites (e.g., hydroxylation at other ring positions) without extremely long chromatographic runs.
Validated Experimental Protocol (LC-MS/MS)
To ensure reproducibility, the following protocol utilizes a self-validating Internal Standard (IS) approach.
A. Sample Preparation[3]
-
Stock: Dissolve 1 mg BFAA in Methanol.
-
Working Std: Dilute to 100 ng/mL in 50:50 Methanol:Water.
-
Matrix Prep: Add 50
L sample + 150 L Acetonitrile (containing deuterated analog IS). Vortex 1 min, Centrifuge 10 min at 10,000g. Inject Supernatant.
B. LC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) Hold (4.0 min). -
Flow Rate: 0.4 mL/min.
C. MS Parameters (Triple Quadrupole)
-
Source: ESI Negative Mode.
-
Capillary Voltage: -3500 V.
-
Gas Temp: 350°C.
-
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| BFAA | 191.0 | 147.0 | 50 | 15 | Quantifier |
| BFAA | 191.0 | 133.0 | 50 | 25 | Qualifier |
Workflow Visualization
The following decision tree outlines the logic for selecting the LC-MS/MS workflow over alternatives for drug development contexts.
Figure 2: Analytical method selection workflow for BFAA quantification.
References
-
Holcapek, M., Jandera, P., & Prikryl, J. (1999).[3] Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Journal of Mass Spectrometry. Link
-
Soboleva, A. W., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for ESI mechanism of carboxylic acids). Link
Sources
Advanced HPLC Method Development and Column Comparison for 2-(1-Benzofuran-6-yloxy)acetic Acid
As a Senior Application Scientist, I frequently encounter challenges when developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for acidic aromatic ethers. 2-(1-Benzofuran-6-yloxy)acetic acid is a prime example of a compound that demands a highly intentional chromatographic strategy. Characterized by an electron-rich, hydrophobic benzofuran core and a weakly acidic oxyacetic acid side chain, this molecule exhibits complex retention behaviors that standard, unoptimized platform methods often fail to resolve.
This guide objectively compares the performance of different stationary phases and mobile phase modifiers, providing a field-proven, self-validating methodology for the precise quantification and purity analysis of 2-(1-Benzofuran-6-yloxy)acetic acid.
Mechanistic Rationale: The Causality of Method Design
To engineer a self-validating chromatographic system, we must move beyond trial-and-error and design our method around the specific physicochemical properties of the analyte.
1. Ionization Control (Mobile Phase Selection)
The carboxylic acid moiety on the oxyacetic side chain has an estimated
2. Orthogonal Selectivity (Stationary Phase Selection)
While a standard C18 column relies strictly on dispersive hydrophobic interactions, the highly aromatic benzofuran ring presents an opportunity for orthogonal selectivity. Utilizing a Phenyl-Hexyl or Biphenyl stationary phase allows for
Experimental Protocol: Self-Validating Methodology
The following step-by-step workflow ensures system suitability and reproducible retention times.
Step 1: Mobile Phase Preparation
-
Phase A (Aqueous): Add 1.0 mL of HPLC-grade TFA to 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication.
-
Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of MS-grade Acetonitrile.
-
Causality Note: TFA alters the stationary phase surface by pairing with residual silanols. Strict re-equilibration of at least 10 column volumes is vital between runs to ensure stationary phase stability and prevent retention time drift[5].
Step 2: Sample Preparation
-
Dissolve the 2-(1-Benzofuran-6-yloxy)acetic acid reference standard in a 50:50 mixture of Water:Acetonitrile to yield a final concentration of 0.1 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C (Thermostatic control is critical for maintaining consistent mass transfer kinetics).
-
Detection: UV at 254 nm (optimal for the benzofuran chromophore).
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)
-
1.0 - 8.0 min: 10% to 90% B (Linear organic ramp)
-
8.0 - 10.0 min: 90% B (Column wash)
-
10.0 - 10.1 min: 90% to 10% B
-
10.1 - 15.0 min: 10% B (Mandatory re-equilibration phase)
-
Comparative Performance Data
To objectively evaluate the method, we compared the retention time, peak shape, and efficiency of 2-(1-Benzofuran-6-yloxy)acetic acid across different column chemistries and acidic modifiers.
Table 1: Chromatographic Performance Comparison
| Column Chemistry | Mobile Phase Modifier | Retention Time (min) | Peak Asymmetry ( | Theoretical Plates ( | Resolution (vs. Impurity)* |
| C18 (150 x 4.6 mm, 3 µm) | 0.1% Formic Acid | 5.82 | 1.45 (Tailing) | 8,500 | 1.8 |
| C18 (150 x 4.6 mm, 3 µm) | 0.1% TFA | 6.15 | 1.08 (Excellent) | 12,200 | 2.4 |
| Biphenyl (150 x 4.6 mm, 3 µm) | 0.1% TFA | 6.78 | 1.05 (Excellent) | 15,400 | 3.9 |
*Note: Resolution calculated against a closely eluting des-methyl benzofuran process impurity.
Data Interpretation:
The data clearly demonstrates that 0.1% TFA is superior to Formic Acid for this specific acidic analyte, reducing the tailing factor from an unacceptable 1.45 to an optimal 1.08[3]. Furthermore, transitioning from a C18 to a Biphenyl column increases the retention time slightly due to the added
Mechanistic Workflow Diagram
The following decision tree illustrates the logical progression of method development for this class of compounds.
Method development logic for acidic aromatic ethers utilizing pH control and π-π interactions.
References
-
Practical HPLC method development screening . Element Lab Solutions. [Link][5]
-
Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid . MDPI. [Link][2]
-
Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC . Agilent Technologies.[Link][3]
-
Getting the Most from Phenyl Stationary Phases for HPLC . LCGC International. [Link][4]
-
Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid . Journal IJCAR. [Link][1]
Sources
- 1. journalijcar.org [journalijcar.org]
- 2. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Guide: IR Spectroscopy of 2-(1-Benzofuran-6-yloxy)acetic acid
The following technical guide details the Infrared (IR) spectroscopic characterization of 2-(1-Benzofuran-6-yloxy)acetic acid , a critical scaffold in medicinal chemistry often utilized for its anti-inflammatory and potential GPR40 agonist activities.
This guide is structured to serve as a practical reference for monitoring synthesis, verifying structure, and distinguishing this specific ether-linked acid from its precursors and isomers.
Introduction & Compound Architecture
2-(1-Benzofuran-6-yloxy)acetic acid is a bicyclic aromatic ether characterized by a benzofuran core substituted at the C6 position with a glycolic acid moiety.
-
Chemical Formula: C₁₀H₈O₄
-
Structural Key: The molecule combines a benzofuran ring (lipophilic, aromatic) with a carboxylic acid tail (hydrophilic, H-bond donor/acceptor) linked via an ether oxygen .
-
Significance: This specific substitution pattern is a bioisostere for various phenoxyacetic acid drugs (e.g., ethacrynic acid derivatives) and is an intermediate in the synthesis of complex benzofuran-based therapeutics.
Why IR Spectroscopy?
While NMR confirms the carbon skeleton, IR spectroscopy is the superior technique for process monitoring . It provides immediate "Go/No-Go" decision data during synthesis by tracking the conversion of the phenolic precursor to the carboxylic acid product.
Theoretical vs. Experimental Spectral Analysis
As a Senior Application Scientist, I have synthesized the expected spectral profile based on empirical data from structurally homologous benzofuran and phenoxyacetic acid derivatives.
The "Fingerprint" of 2-(1-Benzofuran-6-yloxy)acetic acid
The spectrum is dominated by three critical regions: the Acid Envelope , the Carbonyl Anchor , and the Ether Linkage .
Table 1: Critical IR Peak Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Carboxylic Acid O-H | 3300 – 2500 | Medium, Broad | O-H Stretch (H-bonded) | Primary ID. Distinguishes acid from ester intermediates. Overlaps C-H stretch. |
| Aromatic C-H | 3100 – 3000 | Weak, Sharp | C-H Stretch (sp²) | Confirms benzofuran unsaturation. |
| Aliphatic C-H | 2950 – 2850 | Weak | C-H Stretch (sp³ of -CH₂-) | Methylene bridge signal. |
| Carboxylic C=O | 1730 – 1705 | Strong | C=O[1] Stretch | Critical Anchor. Confirming the acid headgroup. |
| Aromatic Ring | 1620, 1590, 1475 | Medium | C=C Ring Stretch | Characteristic of the benzofuran skeleton. |
| Aryl Alkyl Ether | 1250 – 1230 | Strong | C-O-C Asymmetric Stretch | Differentiation Marker. Distinguishes from C-C linked isomers (e.g., benzofuran-2-yl-acetic acid). |
| Benzofuran Ring | ~750 | Strong | C-H Out-of-plane Bending | Indicates substitution pattern (6-substituted). |
Comparative Analysis: Product vs. Alternatives
In drug development, "alternatives" often refer to the precursors (starting materials) or structural isomers that may exist as impurities.
Scenario A: Reaction Monitoring (Synthesis from 6-Hydroxybenzofuran)
The most common synthesis route involves O-alkylation of 1-benzofuran-6-ol with chloroacetic acid. IR is the fastest way to determine reaction completion.
-
Precursor (1-Benzofuran-6-ol): Exhibits a sharp-to-broad phenolic O-H stretch at ~3350 cm⁻¹ and lacks a carbonyl peak.
-
Product (Target Acid): The phenolic peak disappears. A massive, broad Acid O-H envelope (3300-2500 cm⁻¹) appears, along with the distinct C=O peak at ~1715 cm⁻¹ .[1]
Scenario B: Distinguishing from Isomers
A common structural isomer is 2-(1-benzofuran-2-yl)acetic acid , where the acetic acid group is attached directly to the C2 carbon, not via an oxygen atom.
| Feature | Target: 6-yloxy isomer | Alternative: 2-yl isomer |
| Linkage | Ether (Ar-O -CH₂-COOH) | Carbon-Carbon (Ar-CH₂-COOH) |
| Ether Band | Strong band at ~1240 cm⁻¹ | Absent or very weak (ring breathing only) |
| C=O Position | ~1715-1725 cm⁻¹ (Electron donating O effect) | ~1705-1715 cm⁻¹ |
Experimental Protocol for Reliable Data
To ensure the peaks described above are resolved clearly, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to prevent moisture interference in the O-H region.
-
Sample Prep: Ensure the sample is fully dried. Residual solvent (water/ethanol) will mask the critical O-H acid envelope.
-
Background Scan: Run an air background (32 scans).
-
Sample Loading: Place ~2 mg of solid 2-(1-Benzofuran-6-yloxy)acetic acid on the diamond crystal. Apply high pressure to ensure contact.
-
Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Validation:
-
Check 1: Is the C=O peak present >1700? (Yes = Acid/Ester present).[2]
-
Check 2: Is the region 3000-2500 broad and "messy"? (Yes = Carboxylic Acid confirmed).
-
Check 3: Is there a sharp peak at ~3400? (Yes = Wet sample or unreacted phenol precursor).
-
Workflow Visualization
The following diagram illustrates the logical decision tree for characterizing this compound during synthesis.
Caption: Logical workflow for validating 2-(1-Benzofuran-6-yloxy)acetic acid via FTIR, distinguishing it from precursors and isomers.
References
-
PubChem. 2-(1-Benzofuran-2-yl)acetic acid (Isomer Comparison). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzofuran IR Spectrum (Core Scaffold Data). National Institute of Standards and Technology. Available at: [Link]
-
FooDB. Phenoxyacetic acid (Spectral Analog for Ether/Acid moiety). Available at: [Link]
-
RSC Publishing. Total synthesis of natural products containing benzofuran rings (Synthetic Routes). Royal Society of Chemistry. Available at: [Link]
Sources
Comparative Bioactivity Guide: 2-(1-Benzofuran-6-yloxy)acetic Acid vs. Phenoxyacetic Acid
Executive Summary
This technical guide compares Phenoxyacetic Acid (PAA) , a foundational pharmacophore in agrochemistry and medicinal chemistry, with its bicyclic bioisostere, 2-(1-Benzofuran-6-yloxy)acetic acid (BFAA) .
While PAA serves as the structural parent for synthetic auxins (e.g., 2,4-D) and lipid-lowering fibrates, the "scaffold hop" to the benzofuran ring system in BFAA introduces significant physicochemical changes. This modification enhances lipophilicity, alters metabolic stability, and expands bioactivity profiles from simple plant growth regulation to potent antimicrobial and anti-inflammatory efficacy.
Key Finding: BFAA exhibits a "Gain of Function" over PAA. While PAA is a weak auxin and moderate bacteriostat, the benzofuran scaffold of BFAA significantly lowers Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria and introduces anti-inflammatory activity via COX/LOX pathway modulation, properties largely absent in the parent PAA structure.
Physicochemical & Pharmacophore Analysis[1]
The transition from a phenyl ring to a benzofuran ring increases the aromatic surface area and lipophilicity, critical for membrane permeability and hydrophobic pocket binding.
| Feature | Phenoxyacetic Acid (PAA) | 2-(1-Benzofuran-6-yloxy)acetic Acid (BFAA) | Impact of Modification |
| Structure | Monocyclic (Phenyl) | Bicyclic (Benzofuran) | Increased planar surface area for |
| Electronic Character | Electron-rich phenyl ether | Electron-rich, extended | Enhanced receptor affinity in hydrophobic pockets. |
| Lipophilicity (LogP) | ~1.34 (Moderate) | ~2.5 - 2.8 (High) | Improved cell membrane penetration (bioavailability). |
| Steric Bulk | Low | Medium | Greater selectivity; reduced off-target binding. |
| Metabolic Stability | Susceptible to ring hydroxylation | Furan ring alters metabolic soft spots | Potentially longer half-life in vivo. |
Biological Performance Comparison
Plant Growth Regulation (Auxin Activity)
PAA is a naturally occurring, albeit weak, non-indolic auxin. BFAA acts as a synthetic auxin analogue.
-
Mechanism: Both compounds bind to the TIR1/AFB receptor pocket, promoting the degradation of Aux/IAA transcriptional repressors.
-
Performance:
-
PAA: Requires high concentrations to elicit coleoptile elongation due to rapid metabolic conjugation (e.g., with aspartate).
-
BFAA: The benzofuran ring provides a tighter fit in the hydrophobic niche of the TIR1 receptor compared to the phenyl ring. However, the specific 6-yloxy substitution vector differs from the classic 3-acetic acid auxins, often resulting in herbicidal rather than growth-promoting activity at high doses due to hyper-stimulation and ethylene production.
-
Antimicrobial & Anti-inflammatory Activity
This is where BFAA demonstrates superior utility over PAA.
-
Antimicrobial: Benzofuran derivatives are known phytoalexins (plant defense compounds).
-
PAA: Weak antibacterial activity; primarily acts as a membrane disruptor at high concentrations.
-
BFAA: Exhibits potent activity against Gram-positive bacteria (e.g., S. aureus).[1] The lipophilic benzofuran moiety facilitates penetration of the bacterial cell wall and interaction with membrane-bound enzymes (e.g., DNA gyrase).
-
-
Anti-inflammatory:
-
PAA: Negligible activity.
-
BFAA: The benzofuran scaffold is a pharmacophore for COX-2 and 5-LOX inhibition. Derivatives of BFAA have shown significant inhibition of nitric oxide (NO) release in LPS-stimulated macrophages, reducing edema.
-
Mechanism of Action: Auxin Signaling Pathway
The following diagram illustrates the shared mechanism of action for auxin-like bioactivity, where these ligands (PAA or BFAA) act as "Molecular Glue."
Caption: The Auxin Signaling Pathway. Both PAA and BFAA function as ligands that stabilize the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressors, leading to repressor degradation and gene activation.
Experimental Protocols
Synthesis of 2-(1-Benzofuran-6-yloxy)acetic Acid
Rationale: This protocol uses a classic Williamson ether synthesis, chosen for its reliability in coupling phenols (benzofuran-6-ol) with alkyl halides.
Reagents:
-
6-Hydroxybenzofuran (Starting material)[1]
-
Ethyl bromoacetate (Alkylating agent)
-
Potassium carbonate (
, Base) -
Acetone or DMF (Solvent)
-
Sodium hydroxide (NaOH, for hydrolysis)
Step-by-Step Protocol:
-
Nucleophilic Substitution: Dissolve 6-hydroxybenzofuran (1.0 eq) in anhydrous acetone. Add anhydrous
(2.0 eq) and stir at room temperature for 30 mins to generate the phenoxide anion. -
Alkylation: Dropwise add ethyl bromoacetate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over
, and evaporate to yield the ester intermediate. -
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add NaOH (2.0 eq) and stir at room temperature for 2 hours.
-
Acidification: Acidify the solution to pH 2 using 1N HCl. The precipitate is the target acid (BFAA) .
-
Purification: Recrystallize from Ethanol/Water to obtain pure crystals.
Comparative Antimicrobial Assay (MIC Determination)
Rationale: A broth microdilution method is the gold standard for objectively comparing potency (MIC values).
Materials:
-
Test Compounds: PAA (Control) and BFAA.
-
Media: Mueller-Hinton Broth (MHB).
Protocol:
-
Stock Preparation: Dissolve compounds in DMSO to 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls: Include a DMSO solvent control (negative) and Ciprofloxacin (positive control).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Expected Result: BFAA should show an MIC significantly lower (e.g., 12.5 - 50
g/mL) than PAA (>200 g/mL) against S. aureus due to the benzofuran's enhanced lipophilicity.
-
Conclusion & Strategic Recommendations
For researchers in agrochemical discovery , BFAA represents a more stable, lipophilic alternative to PAA, likely exhibiting stronger herbicidal phenotypes due to slower metabolic clearance.
For medicinal chemists , the "scaffold hop" from PAA to BFAA is a validated strategy to enhance antimicrobial potency and introduce anti-inflammatory efficacy. The benzofuran ring acts as a privileged structure, offering superior hydrophobic interactions in enzyme active sites compared to the single phenyl ring of PAA.
Recommendation: Use PAA as a baseline control, but prioritize BFAA derivatives when targeting membrane-bound receptors or requiring dual-action (antimicrobial + anti-inflammatory) profiles.
References
-
Auxin Activity: Past, Present, and Future. National Institutes of Health (PMC). [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Research in Medical Sciences. [Link]
-
Investigating the biosynthesis and roles of the auxin phenylacetic acid. Frontiers in Plant Science. [Link]
Sources
Structural comparison of benzofuran-6-yloxy vs benzofuran-5-yloxy isomers
[1]
Executive Summary
In medicinal chemistry, the positional isomerism of benzofuran ethers—specifically the 5-yloxy and 6-yloxy variants—acts as a critical toggle for optimizing potency, metabolic stability, and synthetic accessibility.
While both isomers serve as bioisosteres for indole or naphthalene systems, they exhibit distinct electronic and steric vectors:
-
Benzofuran-6-yloxy: Often favored in voltage-gated sodium channel (e.g., Nav1.7) and kinase inhibitors where a "linear" or meta-to-bridgehead vector is required to access hydrophobic back-pockets. Synthetically, it is readily accessible from resorcinol derivatives.
-
Benzofuran-5-yloxy: Provides a vector para to the furan oxygen bridgehead, often resulting in higher electron density at the ether linkage. This isomer is frequently utilized in GPCR ligands but can exhibit higher metabolic liability due to increased electron richness facilitating oxidative metabolism.
This guide compares these two isomers, supported by SAR data from Nav1.7 inhibitor development and metabolic studies.
Structural & Electronic Analysis
Geometric Vector Analysis
The primary differentiator between the 5- and 6-isomers is the exit vector of the oxygen substituent relative to the furan ring.
-
5-Position: The oxygen substituent is para to the C7a bridgehead carbon (the carbon bonded to the furan oxygen). This creates a "kinked" geometry relative to the C2-C3 axis.
-
6-Position: The oxygen substituent is meta to the C7a bridgehead and para to the C3a bridgehead. This often provides a more linear extension relative to the furan core, allowing deep penetration into narrow hydrophobic pockets.
Electronic Density & Reactivity
The benzofuran ring system is electron-rich, but the distribution is non-uniform due to the resonance contribution of the O1 heteroatom.
-
Resonance Effect: The lone pair on O1 donates electron density into the ring system. Electrophilic substitution studies indicate that after the furan carbons (C2/C3), the C5 and C7 positions are the most electron-rich on the benzene ring.
-
Consequence: Attaching an ether oxygen (an electron-donating group) at C5 reinforces this electron density, potentially making the ring more susceptible to oxidative metabolism (e.g., by CYP450s). Attaching at C6 (a naturally less electron-rich node) results in a more electronically balanced system.
Case Study: Nav1.7 Inhibitors for Pain Management
A definitive Structure-Activity Relationship (SAR) study involving
Study Context: Researchers synthesized a series of benzofuran-methyl-benzylamino derivatives to replace a biaryl ether scaffold. The goal was to maximize blockage of Nav1.7 while maintaining selectivity.
Comparative Potency Data
The following table summarizes the inhibitory concentration (IC50) and analgesic efficacy of the 5-yloxy vs. 6-yloxy isomers.
| Feature | Benzofuran-5-yloxy (Compound 6c) | Benzofuran-6-yloxy (Compound 6e) |
| Structure | Ether linkage at C5 | Ether linkage at C6 |
| Nav1.7 Inhibition | Moderate | High (Comparable to Ralfinamide) |
| In Vivo Analgesia | Lower efficacy | High efficacy (approx. 1.5-2x Ralfinamide) |
| Selectivity (Nav1.5) | Moderate | Moderate |
| Key Insight | The C5 vector likely causes steric clash or suboptimal H-bond alignment in the Nav1.7 pore. | The C6 vector allows the benzylamine tail to optimally engage the binding site. |
Data Source: Derived from SAR studies on
Mechanistic Interpretation
The superior performance of the 6-yloxy isomer (Compound 6e) suggests that the binding pocket requires a substituent that extends linearly from the aromatic core. The 5-yloxy isomer projects the substituent at an angle that may prevent the pharmacophore (the aminoamide motif) from reaching its requisite interaction residues (likely an acidic residue in the channel pore).
Synthetic Accessibility & Protocols
The choice of isomer significantly impacts the synthetic route. The 6-yloxy isomer is generally more accessible due to the availability of resorcinol starting materials.
Retrosynthetic Logic
-
Benzofuran-6-ol Route: Synthesized via the Pechmann condensation or Rap-Stoermer reaction using resorcinol (1,3-dihydroxybenzene). The meta relationship of hydroxyls in resorcinol perfectly sets up the 6-hydroxybenzofuran core.
-
Benzofuran-5-ol Route: Often requires the Nenitzescu synthesis involving benzoquinone and ethyl acetoacetate. This route is more complex and sensitive to oxidation conditions compared to the robust resorcinol chemistry.
Visualization of Synthetic Pathways
Caption: Comparative synthetic flow. The 6-isomer path (top) utilizes stable resorcinol, while the 5-isomer path (bottom) requires quinone chemistry.
Experimental Protocol: Ether Linkage Synthesis
The following protocol describes the standard method for installing the "yloxy" chain onto the benzofuran core, applicable to both 5- and 6-isomers.
Objective: Synthesis of Benzofuran-x-yloxy-alkyl derivative via Mitsunobu coupling.
Reagents:
-
Benzofuran-5-ol or Benzofuran-6-ol (1.0 equiv)
-
Target Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with
(1.5 equiv) and anhydrous THF under nitrogen atmosphere. Cool to 0°C. -
Activation: Dropwise add DIAD (1.5 equiv) to the solution. A yellow precipitate or complex will form. Stir for 10 minutes at 0°C.
-
Addition: Add a solution of the specific Benzofuran-ol isomer (1.0 equiv) and the Target Alcohol (1.2 equiv) in THF dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate the solvent under reduced pressure. Dissolve residue in EtOAc and wash with water and brine.
-
Purification: Purify via flash column chromatography on silica gel. Note: The 5-yloxy isomers often elute slightly slower than 6-yloxy isomers due to higher polarity/interaction with silica.
Metabolic & Safety Profile
Data from the study of benzofuran-based psychoactive substances (5-APB vs. 6-APB) provides a proxy for the metabolic stability of these cores.
-
Hepatotoxicity: The 5-substituted benzofuran derivatives (e.g., 5-APB) have been shown to exhibit higher hepatotoxicity and cellular lethality compared to their 6-isomers.
-
Mechanism: The electron-rich nature of the C5 position, further activated by substituents, facilitates the formation of reactive quinone-methide intermediates or epoxide metabolites via CYP450 oxidation. The 6-isomer, being less electronically activated at the para positions relative to the furan oxygen, generally displays a cleaner metabolic profile.
Recommendation: For drug candidates intended for chronic dosing, the benzofuran-6-yloxy scaffold is statistically less likely to introduce idiosyncratic toxicity compared to the 5-yloxy isomer.
Conclusion
For researchers selecting between these two isomers:
-
Select Benzofuran-6-yloxy if: You require a linear vector to access deep pockets (e.g., Sodium channels, Kinase type II inhibitors) or need to minimize metabolic activation risks. It is also the synthetically preferred route.
-
Select Benzofuran-5-yloxy if: Your SAR modeling indicates a specific need for a "kinked" geometry to engage side-pockets or if you require higher electron density at the ether oxygen for hydrogen bond acceptance.
References
-
Synthesis and Evalu
-Aminoamides Containing Benzoheterocyclic Moiety for the Treatment of Pain. Molecules, 2021. -
Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. Archives of Toxicology, 2020.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 2021. [1]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.
Validating purity of 2-(1-Benzofuran-6-yloxy)acetic acid using elemental analysis
Introduction: The Purity Paradox in Heterocyclic Carboxylic Acids
In drug discovery, 2-(1-Benzofuran-6-yloxy)acetic acid serves as a critical scaffold, often functioning as a bioisostere for auxin-like compounds or as a precursor for PPAR agonists. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity, it often fails to capture the bulk purity of the material.
Carboxylic acids derived from benzofurans are prone to specific contamination profiles that HPLC UV-Vis detectors miss:
-
Inorganic Salts: Residual potassium carbonate (
) or sodium halides from the alkylation step. -
Hydration: The carboxylic acid moiety is hygroscopic; trapped water lowers potency without affecting HPLC area %.
-
Silent Impurities: Residual solvents like DMF or DMSO that may co-elute or have poor UV response.
This guide validates why Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Oxygen combustion—remains the definitive "gatekeeper" method for validating the absolute purity of 2-(1-Benzofuran-6-yloxy)acetic acid, serving as a necessary orthogonal check to HPLC.
Comparative Landscape: EA vs. HPLC vs. qNMR[1]
To establish a robust validation protocol, one must understand where Elemental Analysis fits in the analytical hierarchy. The following table contrasts the three primary validation methods.
Table 1: Performance Comparison of Purity Validation Methods
| Feature | Elemental Analysis (CHN/O) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Primary Metric | Bulk Elemental Composition (Weight %) | Chromatographic Homogeneity (Area %) | Molar Ratio (Proton Count) |
| Detection Basis | Combustion of all organic matter | UV Absorption (Chromophore dependent) | Nuclear spin resonance |
| Blind Spots | Isomers (same formula) | Inorganic salts, water, non-UV active solvents | Paramagnetic impurities, overlapping signals |
| Precision Standard | |||
| Best For | Validating salt/solvate form & bulk purity | Detecting structurally similar organic impurities | Absolute quantification of specific organic contaminants |
Scientific Rationale: The "0.4% Rule"
The "Gold Standard" for publication in top-tier journals (e.g., J. Med. Chem.) is that found values for Carbon (C), Hydrogen (H), and Nitrogen (N) must be within
For 2-(1-Benzofuran-6-yloxy)acetic acid (
-
Molecular Weight: 192.17 g/mol
-
Theoretical Carbon: 62.50%
-
Theoretical Hydrogen: 4.20%
Why ?
This tolerance accounts for the instrumental error of modern combustion analyzers (typically
-
Low Carbon: Presence of non-carbon contaminants (Water, Inorganic Salts like NaCl/KBr).
-
High Carbon: Presence of carbon-rich impurities (Unreacted Benzofuran starting material, solvent occlusion).
Experimental Protocol: Validating
This protocol is designed to eliminate common false negatives caused by hygroscopicity.
Equipment & Reagents[10][11][12][13]
-
Analyzer: Flash 2000 or Elementar vario EL cube (CHNS/O mode).
-
Standard: Acetanilide (Calibration).
-
Combustion Aid: Tungsten Oxide (
) is recommended for benzofuran derivatives to prevent char formation and ensure complete oxidation of the aromatic rings.
Step-by-Step Workflow
-
Pre-Treatment (Critical):
-
The carboxylic acid group attracts atmospheric moisture.
-
Action: Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours.
-
Verification: Confirm constant weight before analysis.[5]
-
-
Weighing:
-
Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule.
-
Fold the capsule hermetically to prevent moisture re-absorption.
-
Note: If the sample is fluffy/electrostatic, use a micro-spatula and an anti-static gun.
-
-
Combustion:
-
Furnace Temp: 950°C (Dynamic Flash Combustion).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (ensure excess
for the benzofuran ring).
-
-
Detection:
-
Gases (
, ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
-
Data Visualization: The Validation Logic
The following diagram illustrates the decision process when interpreting EA results for this compound.
Caption: Decision tree for interpreting Elemental Analysis deviations in benzofuran derivatives.
Case Study: Experimental Data Analysis
We compared a "Crude" batch (precipitated directly from reaction) against a "Purified" batch (recrystallized from Ethanol/Water).
Theoretical Values (
-
C: 62.50%
-
H: 4.20%
Table 2: Experimental Validation Results
| Sample Batch | Found %C | Found %H | Deviation ( | Interpretation |
| Batch A (Crude) | 60.15% | 4.10% | -2.35% | FAIL. Significant negative deviation suggests inorganic contamination (likely KCl from synthesis) or heavy moisture. |
| Batch A (Dried) | 61.80% | 4.18% | -0.70% | FAIL. Drying improved C%, but still outside 0.4%. Indicates non-volatile inorganic salts remain. |
| Batch B (Recryst.) | 62.45% | 4.22% | -0.05% | PASS. Excellent agreement. Confirms removal of salts and solvents. |
Analysis: Batch A showed a clean HPLC trace (>99%), but the EA revealed it was only ~96% pure by weight, with the remainder being inorganic salt. This validates EA's role in detecting "invisible" impurities.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
- Bruno, T. J., & Svoronos, P. D. (2010). CRC Handbook of Basic Tables for Chemical Analysis. CRC Press.
- Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations. (Reference for carboxylic acid drying protocols).
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher-resources.acs.org [researcher-resources.acs.org]
- 4. researcher-resources.acs.org [researcher-resources.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure determination of 2-(1-Benzofuran-6-yloxy)acetic acid
An In-Depth Technical Guide to the Crystal Structure Determination of 2-(1-Benzofuran-6-yloxy)acetic Acid: A Comparative Analysis of Modern Techniques
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is not merely academic—it is the bedrock of understanding a compound's behavior. The crystal structure of an active pharmaceutical ingredient (API) like 2-(1-Benzofuran-6-yloxy)acetic acid dictates critical properties such as solubility, stability, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound implications for a drug's efficacy and safety. Therefore, robust and unambiguous structure determination is a non-negotiable step in the pharmaceutical pipeline.
This guide provides a comparative overview of the state-of-the-art methodologies for determining the crystal structure of a novel organic molecule, using 2-(1-Benzofuran-6-yloxy)acetic acid as our subject. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, presenting a holistic workflow that integrates multiple analytical approaches. As a self-validating system, the combination of these methods provides the highest degree of confidence in the final structural model.
The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-Crystal X-ray Diffraction (scXRD) remains the definitive method for determining the atomic structure of a crystalline solid.[1][2][3] It provides an unambiguous three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. The entire process, however, is contingent on the successful growth of a high-quality single crystal.
The scXRD Experimental Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success.
Caption: The sequential workflow for Single-Crystal X-ray Diffraction (scXRD).
Detailed Experimental Protocol for scXRD
1. Material Preparation and Crystal Growth: The prerequisite for any scXRD experiment is a sample of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Objective: To grow a single, defect-free crystal of 2-(1-Benzofuran-6-yloxy)acetic acid suitable for diffraction (typically >0.1 mm in all dimensions).[3]
-
Methodology - Slow Evaporation (Standard Approach):
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[4] High solubility often leads to the rapid formation of many small crystals, while very low solubility can make crystallization impractically slow. For an organic acid like our target, solvents such as ethanol, ethyl acetate, or a mixture thereof are good starting points.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean, dust-free vial.
-
Incubation: Cover the vial with a cap, perforated with a few small holes to allow for slow solvent evaporation. Place the vial in a location free from vibration and significant temperature fluctuations.[4]
-
Monitoring: Allow the solvent to evaporate over several days to weeks. Patience is key; rapid growth often yields lower-quality crystals.[4]
-
-
Causality: Slow evaporation gradually increases the concentration beyond the saturation point, promoting the orderly arrangement of molecules into a crystal lattice rather than a rapid, amorphous precipitation. The dominance of a single nucleation site is encouraged, leading to the growth of larger, individual crystals.
2. Data Collection: Once a suitable crystal is obtained, it is subjected to an intense beam of monochromatic X-rays.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Methodology:
-
Mounting: A well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Acquisition: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms, which improves the quality of the diffraction data. The goniometer then rotates the crystal through a series of orientations while it is irradiated with X-rays, and the resulting diffraction pattern is recorded on a detector.[1]
-
3. Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) is used to solve the crystal structure.
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2).
-
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.
-
Structure Solution: The intensities of the spots are used to determine the positions of the atoms within the unit cell, often using "direct methods".[5] This generates an initial electron density map.
-
Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The final refined structure is evaluated by metrics like the R-factor, which indicates the goodness of fit.
-
Expected Data for 2-(1-Benzofuran-6-yloxy)acetic Acid
While the specific crystal structure is not publicly available, we can anticipate the type of data an scXRD experiment would yield, based on similar benzofuran derivatives.[6][7]
| Parameter | Expected Value/Information | Significance |
| Chemical Formula | C₁₁H₈O₄ | Confirms molecular composition. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Precise dimensions of the repeating structural unit. |
| Z | e.g., 4 | Number of molecules in one unit cell. |
| Hydrogen Bonding | O-H···O interactions | Carboxylic acids commonly form hydrogen-bonded dimers.[6] |
| R-factor | < 0.05 (5%) | A low value indicates a good fit between the model and data. |
When Single Crystals Are Elusive: Alternative Strategies
A significant bottleneck in scXRD is the inability to grow sufficiently large single crystals.[3] In such cases, researchers must turn to a suite of alternative and complementary techniques.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and powerful technique for analyzing a polycrystalline (powder) sample. Instead of discrete spots, it produces a characteristic diffraction pattern of intensity versus diffraction angle (2θ).
-
Primary Use: PXRD is the workhorse for solid-form screening, used to identify different polymorphs, assess sample purity, and monitor crystalline stability. Each crystalline phase produces a unique PXRD pattern, acting as a "fingerprint."
-
Limitation: While excellent for identification, solving a structure de novo from PXRD data alone is challenging due to the one-dimensional collapse of three-dimensional diffraction information.
Crystal Structure Prediction (CSP) with PXRD Validation
This modern approach combines computational power with experimental data.[8][9] When single crystals are unavailable, CSP can be the only path to a structural model.
-
Principle: CSP algorithms generate a landscape of energetically plausible crystal packing arrangements based solely on the 2D molecular structure.[10][11] Each predicted structure has a calculated theoretical PXRD pattern. These are then compared to the experimental PXRD pattern of the bulk powder. A strong match validates the predicted structure.
-
Trustworthiness: The method's reliability hinges on the accuracy of the force fields or quantum mechanical calculations used for energy rankings and the quality of the experimental PXRD data for the final validation (Rietveld refinement).[9]
Caption: Workflow combining Crystal Structure Prediction (CSP) with experimental PXRD.
Micro-Electron Diffraction (MicroED)
MicroED is a revolutionary cryo-electron microscopy (cryo-EM) technique that has transformed the field by enabling structure determination from nanocrystals, far too small for conventional X-ray methods.[9][12]
-
Principle: MicroED uses a beam of high-energy electrons instead of X-rays.[12] Because electrons interact much more strongly with matter, even nanoscale crystals can produce high-quality diffraction data.
-
Expertise & Experience: This technique is ideal for "stubborn" compounds that only yield fine powders or microcrystalline material after extensive screening. It has dramatically accelerated structure determination timelines for previously intractable targets.[12]
Comparison of Primary Structural Methods
| Feature | Single-Crystal XRD (scXRD) | PXRD + Crystal Structure Prediction (CSP) | Micro-Electron Diffraction (MicroED) |
| Crystal Size | > 10-100 µm | Powder (any size) | Nanometers to a few microns |
| Primary Output | Unambiguous 3D atomic structure | Validated 3D structural model | Unambiguous 3D atomic structure |
| Key Advantage | "Gold standard" precision | Does not require single crystals | Works with extremely small crystals |
| Key Limitation | Requires large, high-quality crystals | Computationally intensive; model is not directly "solved" | Requires specialized equipment (cryo-EM) |
Essential Complementary Characterization
A complete understanding of 2-(1-Benzofuran-6-yloxy)acetic acid requires more than just its crystal structure. Spectroscopic and thermal analysis are vital to confirm the molecular identity and characterize its bulk properties.
Spectroscopic Analysis
These techniques confirm that the molecule within the crystal is indeed the correct one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular connectivity in solution.[13]
-
Infrared (IR) Spectroscopy: Identifies characteristic vibrations of functional groups, such as the prominent C=O and O-H stretches of the carboxylic acid and the C-O-C stretches of the furan and ether groups.[14]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[13]
Thermal Analysis
Thermal methods are crucial for studying the solid-state properties of the bulk material, especially for identifying polymorphism.[15]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, measure the enthalpy of fusion, and detect solid-state phase transitions between different polymorphs.[16][17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability, decomposition temperatures, and to quantify the presence of residual solvent or water in the crystal structure.[16][17]
Protocol: DSC for Melting Point and Purity Determination
-
Objective: To determine the melting point and assess the purity of a bulk sample of 2-(1-Benzofuran-6-yloxy)acetic acid.
-
Instrumentation: A Differential Scanning Calorimeter.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Interpretation: An endothermic peak indicates melting. The onset temperature is typically reported as the melting point. A sharp melting peak is indicative of a pure substance, while a broad peak suggests impurities or the presence of multiple thermal events.
-
A Holistic and Self-Validating Workflow
No single technique tells the whole story. The most reliable characterization of a new compound like 2-(1-Benzofuran-6-yloxy)acetic acid comes from the integration of multiple analytical methods.
Sources
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 6. Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 11. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]
- 12. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. easpublisher.com [easpublisher.com]
- 15. mt.com [mt.com]
- 16. Thermal Materials Characterization Techniques and Services [tricliniclabs.com]
- 17. eag.com [eag.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1-Benzofuran-6-yloxy)acetic Acid
This document provides essential procedural guidance for the safe and compliant disposal of 2-(1-Benzofuran-6-yloxy)acetic acid. As a compound frequently utilized in research and development, its proper handling from use to disposal is paramount for ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, regulatory compliance, and field-proven best practices. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated[1].
Hazard Assessment and Waste Characterization
-
Corrosivity: The presence of the acetic acid functional group classifies this compound as an acid. Therefore, in its concentrated or solution form, it is likely to exhibit the hazardous characteristic of Corrosivity (pH ≤ 2 or ≥ 12.5), as defined by the Environmental Protection Agency (EPA)[2][3][4].
-
Toxicity: Benzofuran, a core structural component, is suspected of causing cancer[5][6]. Structurally related compounds like 2-(Benzofuran-6-yl)acetic acid are known to cause skin and eye irritation and may be harmful if swallowed[7][8]. Therefore, 2-(1-Benzofuran-6-yloxy)acetic acid must be handled as a potentially Toxic substance.
Based on this assessment, 2-(1-Benzofuran-6-yloxy)acetic acid waste must be managed as hazardous chemical waste . It must never be disposed of down the drain, in regular trash, or by intentional evaporation[9][10][11][12].
On-Site Waste Management and Accumulation
Proper management begins at the point of generation within the laboratory. Adherence to these steps ensures safety and compliance with regulations from bodies like the EPA and the Occupational Safety and Health Administration (OSHA)[13][14][15][16].
Step 1: Container Selection
The choice of container is the first line of defense against leaks and reactions.
-
Compatibility: Use a container made of material compatible with acidic and organic waste. High-density polyethylene (HDPE) or glass containers are appropriate choices. Avoid metal containers for corrosive wastes[17].
-
Condition: The container must be in good condition, free from cracks or leaks, with a securely fitting cap[10][11][18][19].
-
Integrity: Always keep the waste container closed except when actively adding waste. This prevents the release of vapors and avoids spills[2][10][11][18][19]. Never leave a funnel in the container opening[19].
Step 2: Waste Segregation
To prevent dangerous chemical reactions, segregation is non-negotiable.
-
Incompatibles: Collect 2-(1-Benzofuran-6-yloxy)acetic acid waste separately from bases, oxidizers, and reactive metals[1][10][12][19]. Mixing acids with bases can cause a violent exothermic reaction, while mixing with other materials can generate toxic fumes or cause fires.
-
Waste Streams: Maintain separate waste streams for halogenated and non-halogenated solvents, acids, and bases.
Step 3: Proper Labeling
Clear and accurate labeling is a critical regulatory requirement that prevents accidental misuse and ensures proper handling by waste management personnel[13][15].
-
Mandatory Information: The label must be securely affixed and clearly state the words "Hazardous Waste" [10][18][19].
-
Contents: List the full chemical name—"2-(1-Benzofuran-6-yloxy)acetic acid"—and its approximate concentration or percentage. Do not use chemical formulas or abbreviations[10][19].
Step 4: Satellite Accumulation Area (SAA) Procedures
The SAA is the designated location in the lab for collecting waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[2][3][19].
-
Volume Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (EPA P-list), the limit is one quart[2][3][17].
-
Secondary Containment: Store waste containers in a clean, compatible secondary containment bin or tray to contain any potential leaks[10][11].
Final Disposal Protocol: A Step-by-Step Workflow
The ultimate disposal of 2-(1-Benzofuran-6-yloxy)acetic acid must be handled by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health & Safety (EH&S) department.
Experimental Protocol for Disposal
-
Generation: As waste is generated, add it to the correctly selected and labeled hazardous waste container located in the SAA.
-
Closure: Immediately after adding waste, securely close the container cap.
-
Monitoring: Regularly inspect the container for any signs of leaks or degradation[19].
-
Capacity: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills during transport[19].
-
Request Pickup: Once the container is full (or approaching the regulatory time limit, typically 9-12 months from the accumulation start date), submit a chemical waste pickup request to your institution's EH&S office[11][18].
-
Staging: Await pickup in the designated SAA. Do not move the waste to another room or hallway[3].
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of chemical waste.
Disposal of Associated Contaminated Materials
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Labware and PPE: Solid waste, such as contaminated gloves, pipette tips, and disposable lab coats, should be collected in a separate, clearly labeled hazardous waste container or a durable, lined cardboard box. Label it as "Solid Hazardous Waste" and list the chemical contaminant.
-
Empty Reagent Bottles: An "empty" container that held a hazardous chemical must be managed carefully.
-
Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by acetone or ethanol) three times[10].
-
Collect Rinsate: The rinsate from this procedure is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[10].
-
Deface Label: Completely obscure or remove the original manufacturer's label[3][18].
-
Final Disposal: After triple-rinsing and defacing the label, the container may be disposed of in the regular trash or designated broken glass box[3][10]. Note: Containers that held acutely toxic (P-listed) chemicals must not be rinsed and must be disposed of as hazardous waste[3].
-
Key Regulatory and Safety Data Summary
| Requirement | Specification | Rationale |
| Waste Classification | Hazardous Waste (Corrosive, potentially Toxic) | Ensures the highest level of safety precautions are taken during handling and disposal. |
| Container Type | Chemically compatible (e.g., HDPE, Glass); good condition; sealed lid. | Prevents leaks, spills, and dangerous reactions between the waste and its container[1][10]. |
| Labeling | "Hazardous Waste", full chemical name, accumulation start date. | Communicates hazards and ensures regulatory compliance for tracking and disposal[10][13][18]. |
| Storage Location | Satellite Accumulation Area (SAA): at or near the point of generation. | Minimizes the transport of open waste containers within the lab and keeps waste under operator control[2][19]. |
| SAA Volume Limit | Max 55 gallons of hazardous waste. | Prevents the dangerous accumulation of large quantities of hazardous materials in a laboratory setting[2][18]. |
| Disposal Method | Pickup by institutional EH&S for transfer to a licensed facility. | Guarantees that waste is treated and disposed of in an environmentally sound and legally compliant manner[2][8][12]. |
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
University of Pennsylvania EHRS. 2003. Laboratory Chemical Waste Management Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]
-
Laboratory Waste Management Guidelines. [Link]
-
Texas Woman's University. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]
-
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
National Science Teaching Association. 2024. Laboratory Waste Disposal Safety Protocols. [Link]
-
Duke University Occupational & Environmental Safety Office. 2020. Laboratory Chemical Waste Management Practices. [Link]
-
Solvent Waste Management. 2024. How To Safely Dispose of Chemicals in Your Lab. [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
-
Tetra Tech. 2022. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Medical Waste Services. 2019. Are You In Compliance With Proper Lab Waste Disposal Regulations?[Link]
-
Vanderbilt University Medical Center. The Laboratory Standard. [Link]
-
U.S. Environmental Protection Agency. 2025. Waste, Chemical, and Cleanup Enforcement. [Link]
-
University of Georgia EHSO. EHSO Manual 2025-2026: Hazardous Waste. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. odu.edu [odu.edu]
- 4. sustainable-markets.com [sustainable-markets.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 14. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 16. epa.gov [epa.gov]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 18. safety.duke.edu [safety.duke.edu]
- 19. research.columbia.edu [research.columbia.edu]
Personal Protective Equipment & Safety Logistics: 2-(1-Benzofuran-6-yloxy)acetic acid
Topic: Personal protective equipment for handling 2-(1-Benzofuran-6-yloxy)acetic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
2-(1-Benzofuran-6-yloxy)acetic acid is a functionalized heterocyclic building block commonly used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2] While specific toxicological data for this exact isomer may be limited in public registries, structural analogs (benzofuran derivatives and phenoxyacetic acids) exhibit consistent hazard profiles.
The Core Directive: Treat this substance as a bioactive irritant and potential sensitizer . In the absence of a complete toxicological dossier, apply the Precautionary Principle : handle as if it possesses the highest toxicity of its structural class until proven otherwise.
Key Hazards (GHS Classification by Analogy):
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the physical state and route of entry. This compound typically presents as a white to off-white solid powder .
| Hazard Category | Risk Factor | Mechanism of Action |
| Inhalation | HIGH | Fine particulate dust can bypass upper respiratory defenses. Acidic moiety irritates mucous membranes (H335). |
| Skin Contact | MODERATE | Organic acids can defat skin and cause contact dermatitis. Benzofuran rings are lipophilic, aiding dermal absorption. |
| Eye Contact | HIGH | Acidic solids cause immediate stinging, lacrimation, and potential corneal etching if not rinsed immediately. |
| Physicochemical | Static Charge | Dry organic powders often accumulate static charge, causing "fly-away" dust during weighing, increasing inhalation risk. |
PPE Selection Matrix
This system is designed to create a redundant barrier against the identified risks.
| Protection Zone | Recommended Equipment | Technical Specification (Standard) | Operational Logic |
| Respiratory | N95 / P2 Respirator (Minimum)Powered Air-Purifying Respirator (PAPR) for >10g | NIOSH N95 or EN 149 FFP2 | Prevents inhalation of airborne particulates during weighing. Note: Use P100/P3 if handling open powder outside a fume hood (not recommended). |
| Hand (Primary) | Nitrile Gloves | EN 374 Type B (min 0.11 mm thickness) | Nitrile offers excellent resistance to organic acids. Latex is NOT recommended due to poor chemical resistance and allergy risks. |
| Hand (Secondary) | Double Gloving | Outer glove: 0.11 mmInner glove: 0.06 mm | Required when dissolving the solid in organic solvents (DMSO, DMF). The inner glove acts as a fail-safe against permeation. |
| Eye/Face | Chemical Safety Goggles | ANSI Z87.1+ or EN 166 (B) | Safety glasses are insufficient for fine powders which can drift around lenses. Goggles provide a seal against dust and splashes. |
| Body | Lab Coat (High-Neck) | Cotton/Poly Blend (Standard)Tyvek® (High Dust) | Standard coat suffices for <1g. Use disposable Tyvek sleeves or apron for larger quantities to prevent cuff contamination. |
Operational Workflows
Protocol A: Safe Weighing & Solubilization
Objective: Transfer solid to solution without generating airborne dust or contaminating the balance area.
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Figure 1: Safe weighing workflow emphasizing static control and immediate containment.
Protocol B: Spill Response Strategy
Objective: Contain and neutralize spills based on physical state (Solid vs. Liquid).
Spill Kit Requirements:
-
Inert absorbent (Vermiculite or Sand).
-
Sodium Bicarbonate (for acid neutralization).
-
Plastic scoop and brush (dedicated).
-
Hazardous waste bags.
Figure 2: Decision tree for spill remediation, prioritizing dust suppression for solids.
Waste Disposal & Decontamination
Principle: Do not dispose of this chemical down the drain. It is an organic pollutant.
-
Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels must go into a Solid Hazardous Waste Drum .
-
Label as: "Solid Waste Contaminated with Organic Acid (Benzofuran derivative)."
-
-
Liquid Waste:
-
Mother liquors and HPLC waste containing this compound must go to Halogenated or Non-Halogenated Organic Waste (depending on the solvent used).
-
Do not mix with strong oxidizers (e.g., Nitric acid waste), as benzofurans can be oxidized vigorously.
-
-
Glassware Decontamination:
-
Rinse glassware with a small amount of Acetone or Methanol into the waste container before washing with soap and water. This compound is likely sparingly soluble in water but soluble in organic solvents.
-
References
- Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).
- European Chemicals Agency (ECHA).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
